molecular formula C22H30F3N9O9S2 B10855311 Bio-ams tfa

Bio-ams tfa

Katalognummer: B10855311
Molekulargewicht: 685.7 g/mol
InChI-Schlüssel: VXWOGYSNAHPLOO-IWTWRERHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bio-AMS TFA is a potent and selective bisubstrate inhibitor of bacterial biotin protein ligase (BirA) . This enzyme is essential for Mycobacterium tuberculosis (Mtb) survival, as it globally regulates lipid metabolism through the post-translational biotinylation of acyl coenzyme A carboxylases (ACCs) involved in lipid biosynthesis . By mimicking the reaction intermediate biotinyl-5'-AMP (Bio-AMP) but replacing the labile acyl-phosphate linkage with a stable acyl-sulfamide moiety, Bio-AMS effectively halts this critical enzymatic process . Consequently, Bio-AMS selectively inhibits Mtb and disrupts fatty acid and lipid biosynthesis, making it a promising candidate for antitubercular agent development, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. CAS Number : 1393881-52-1 (Base) Purity : ≥98% (Refer to Certificate of Analysis for specific lot data) Storage : Store as a solid at -20°C, protected from moisture. In solvent, store at -80°C for long-term stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C22H30F3N9O9S2

Molekulargewicht

685.7 g/mol

IUPAC-Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H29N9O7S2.C2HF3O2/c21-17-14-18(23-7-22-17)29(8-24-14)19-16(32)15(31)10(36-19)5-25-38(34,35)28-12(30)4-2-1-3-11-13-9(6-37-11)26-20(33)27-13;3-2(4,5)1(6)7/h7-11,13,15-16,19,25,31-32H,1-6H2,(H,28,30)(H2,21,22,23)(H2,26,27,33);(H,6,7)/t9-,10+,11-,13-,15+,16+,19+;/m0./s1

InChI-Schlüssel

VXWOGYSNAHPLOO-IWTWRERHSA-N

Isomerische SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NS(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2.C(=O)(C(F)(F)F)O

Kanonische SMILES

C1C2C(C(S1)CCCCC(=O)NS(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Bio-ams tfa as a Biotin Protein Ligase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin protein ligase (BPL), also known as BirA, is an essential enzyme in bacteria, responsible for the covalent attachment of biotin to acetyl-CoA carboxylase (ACC) and other biotin-dependent enzymes. This post-translational modification is critical for key metabolic pathways, including fatty acid biosynthesis. The essentiality of BPL makes it an attractive target for the development of novel antibacterial agents. Bio-ams tfa (Biotinoyl-5'-aminoadenosine sulfamate, trifluoroacetic acid salt) is a potent, rationally designed bisubstrate inhibitor of bacterial BPL. This guide provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Biotin protein ligase catalyzes a two-step reaction. First, it utilizes ATP to adenylate biotin, forming a highly reactive biotinyl-5'-AMP intermediate and releasing pyrophosphate (PPi). In the second step, the biotin moiety is transferred from the intermediate to a specific lysine residue on the apo-acceptor protein (e.g., ACC).

This compound is a synthetic analog of the natural biotinyl-5'-AMP intermediate.[1] It mimics this intermediate by replacing the chemically labile acyl-phosphate linkage with a stable acyl-sulfamide isostere.[1] This modification allows this compound to bind tightly to the active site of BPL, but since the acyl-sulfamide bond is not susceptible to enzymatic cleavage and transfer, it effectively locks the enzyme in an inactive state, thereby inhibiting the biotinylation of its target proteins.[1][2] This inhibition of BPL leads to the arrest of fatty acid and lipid biosynthesis, ultimately exerting a potent bactericidal effect, particularly against Mycobacterium tuberculosis (Mtb).[3][4]

BPL_Mechanism cluster_0 Natural Biotinylation Pathway cluster_1 Inhibition by this compound Biotin Biotin BPL Biotin Protein Ligase (BirA) Biotin->BPL ATP ATP ATP->BPL BioAMP Biotinyl-5'-AMP (Intermediate) BPL->BioAMP Step 1 PPi PPi BPL->PPi HoloACC Holo-Acceptor Protein (Biotinylated) BioAMP->HoloACC Step 2 (Biotin Transfer) AMP AMP BioAMP->AMP ApoACC Apo-Acceptor Protein (e.g., ACC) ApoACC->HoloACC Bio_ams This compound BPL_inhibited Biotin Protein Ligase (BirA) Bio_ams->BPL_inhibited Inactive_Complex Inactive BPL::Bio-ams Complex BPL_inhibited->Inactive_Complex Stable Binding Inactive_Complex->Inactive_Complex

Figure 1: Mechanism of BPL and its inhibition by this compound.

Quantitative Inhibitory and Activity Data

Bio-ams has demonstrated potent inhibition of bacterial BPL and significant whole-cell activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. Its selectivity for the bacterial enzyme over human isoforms, combined with low cytotoxicity, underscores its potential as a therapeutic lead.

CompoundTargetAssay TypeValueReference
Bio-AMS M. tuberculosis BPL (MtBPL)Isothermal Titration Calorimetry (KD)~0.5 nM[2]
Bio-AMS Analogs M. tuberculosis BPL (MtBPL)Isothermal Titration Calorimetry (KD)< 2 nM[2]
Bio-AMS M. tuberculosis H37RvMinimum Inhibitory Concentration (MIC)0.16 - 0.625 µM[3]
Bio-AMS MDR & XDR M. tuberculosis StrainsMinimum Inhibitory Concentration (MIC)0.16 - 0.625 µM[2]
Bio-AMS Human HepG2 CellsCytotoxicity (IC50)> 100 µM[4]

Experimental Protocols

Synthesis of this compound

The synthesis of Bio-ams and its analogs is a multi-step process. A generalized workflow involves the strategic protection of functional groups on an adenosine precursor, followed by the introduction of the sulfamide moiety, biotinylation, and final deprotection.

Synthesis_Workflow start Adenosine Precursor step1 Protection of -OH and -NH2 groups start->step1 step2 Mitsunobu Reaction with tert-butyl sulfamoylcarbamate step1->step2 step3 Biotinylation with Biotin-NHS Ester step2->step3 step4 Global Deprotection with TFA step3->step4 end This compound step4->end

Figure 2: Generalized synthetic workflow for this compound.

Detailed Steps (Illustrative, adapted from[1][2]):

  • Protection: Commercially available adenosine is protected at the 2', 3'-hydroxyls (e.g., as an acetonide) and the N6-amine (e.g., with Boc groups).

  • Sulfamide Installation: The 5'-hydroxyl group is activated and reacted with a sulfamoylating agent (e.g., tert-butyl sulfamoylcarbamate) under Mitsunobu conditions (using DIAD and PPh3) to form the key sulfamide linkage.

  • Biotinylation: The protected sulfamoyladenosine is N-acylated using (+)-biotin N-hydroxysuccinimide ester (Biotin-NHS) in the presence of a base like Cs2CO3.

  • Deprotection: All protecting groups (Boc, acetonide, etc.) are removed simultaneously using a strong acid, typically an aqueous solution of trifluoroacetic acid (TFA).[1][5]

  • Purification: The final product, this compound, is purified by reverse-phase HPLC and lyophilized.

Enzymatic Assay for BPL Inhibition

This protocol is based on the measurement of pyrophosphate (PPi), a product of the first step of the BPL reaction.[6]

Assay_Workflow cluster_0 Reaction Setup cluster_1 Detection cluster_2 Data Analysis reagents Mix Reagents: - Recombinant BPL - Biotin - ATP, MgCl2 - Buffer (e.g., Tris-HCl) inhibitor Add this compound (or vehicle control) reagents->inhibitor incubation1 Pre-incubate inhibitor->incubation1 add_pyro Add Pyrophosphatase incubation1->add_pyro incubation2 Incubate add_pyro->incubation2 add_phosphate_reagent Add Phosphate Detection Reagent (e.g., Malachite Green) incubation2->add_phosphate_reagent measure Measure Absorbance (e.g., at 650 nm) add_phosphate_reagent->measure analysis Calculate % Inhibition and determine IC50 measure->analysis

Figure 3: Workflow for a BPL enzymatic inhibition assay.

Methodology:

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or DMSO vehicle control to the wells.

  • Enzyme Addition: Add recombinant BPL enzyme to each well and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding a mixture of biotin and ATP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • PPi Detection:

    • Stop the reaction and add inorganic pyrophosphatase to convert the generated PPi into two molecules of inorganic phosphate (Pi).

    • Add a phosphate detection reagent (e.g., Malachite Green-based reagent).

  • Measurement: After color development, measure the absorbance at the appropriate wavelength (e.g., ~650 nm).

  • Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (KD)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD).

Methodology:

  • Sample Preparation: Prepare solutions of purified, recombinant BPL in the calorimeter cell and this compound in the injection syringe, both in the same dialysis buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.0).

  • Titration: Perform a series of small, sequential injections of the this compound solution into the BPL solution in the calorimeter cell at a constant temperature (e.g., 25°C).

  • Data Acquisition: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

M. tuberculosis Whole-Cell Activity (MIC) Assay

Methodology:

  • Culture Preparation: Grow M. tuberculosis (e.g., H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.

  • Assay Setup: In a 96-well microplate, serially dilute this compound in the culture medium.

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye like resazurin.

Conclusion

This compound is a powerful tool for studying bacterial biotin protein ligases and a promising scaffold for the development of new antibiotics. Its mechanism as a stable, bisubstrate analog provides potent and selective inhibition of BPL. The data and protocols presented in this guide offer a robust framework for researchers to utilize and further investigate this compound and related compounds in antimicrobial drug discovery programs.

References

The Role of Bio-ams-tfa in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Bio-ams-tfa, a potent inhibitor of biotin protein ligase (BPL or BirA) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document outlines the mechanism of action of Bio-ams-tfa, its impact on critical metabolic pathways in Mtb, and detailed experimental protocols for its evaluation.

Introduction: Targeting Biotin Metabolism in Mycobacterium tuberculosis

Mycobacterium tuberculosis possesses a unique physiology that makes it a formidable pathogen. Unlike its human host, Mtb is incapable of scavenging biotin from its environment and relies entirely on its de novo biotin biosynthesis pathway for survival.[1][2][3] Biotin is an essential cofactor for several carboxylases that play a pivotal role in fatty acid biosynthesis, gluconeogenesis, and the overall metabolism of the bacterium.[4][5][6] This dependency on endogenous biotin production makes the biotin biosynthesis pathway a highly attractive and validated target for the development of novel anti-tubercular agents.[1][2][3]

One of the key enzymes in this pathway is Biotin Protein Ligase (BPL), also known as BirA. BPL is responsible for the ATP-dependent covalent attachment of biotin to its cognate acyl-CoA carboxylases (ACCs), thereby activating them.[5] Inhibition of BPL leads to a halt in fatty acid and lipid biosynthesis, ultimately resulting in bacterial cell death.[6][7] Bio-ams-tfa is a rationally designed bisubstrate inhibitor that mimics the biotinyl-5'-AMP intermediate of the BPL-catalyzed reaction, exhibiting potent and selective activity against Mtb.[8]

Mechanism of Action of Bio-ams-tfa

Bio-ams-tfa acts as a potent inhibitor of Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL). It is a synthetic analog of the natural reaction intermediate, biotinyl-5'-adenosine monophosphate (biotinyl-AMP). By binding tightly to the active site of BirA, Bio-ams-tfa effectively blocks the transfer of biotin to acyl-CoA carboxylases (ACCs), which are essential enzymes in the fatty acid biosynthesis pathway.[5][8] This inhibition disrupts the production of mycolic acids, crucial components of the unique and protective mycobacterial cell wall.[9][10] The depletion of essential fatty acids and the disruption of cell wall integrity ultimately lead to the death of the mycobacterium.[6][7]

Quantitative Data

The following tables summarize the quantitative data for the activity of Bio-ams-tfa and its analogs against Mycobacterium tuberculosis.

Table 1: In Vitro Activity of Bio-ams-tfa and Analogs against M. tuberculosis H37Rv

CompoundMIC (μM) in GAS medium
Bio-ams-tfa (9)0.16 - 0.625[6]
Analog 10Comparable to Bio-ams-tfa (9)[8]
Analog 11Comparable to Bio-ams-tfa (9)[8]
Analog 12>100[8]

Table 2: Binding Affinities of Bio-ams-tfa Analogs to M. tuberculosis BirA

CompoundKD (nM)ΔH (kcal/mol)
Bio-ams-tfa (9)≤0.04 - 11[8]-
3-Deaza analog 110.04[8]-21.2[8]

Signaling Pathways and Experimental Workflows

Biotin Biosynthesis and its Inhibition

The following diagram illustrates the biotin biosynthesis pathway in M. tuberculosis and the point of inhibition by Bio-ams-tfa.

Biotin_Biosynthesis_Pathway cluster_early Early Steps cluster_ligation Biotin Ligation & Inhibition Pimeloyl-CoA Pimeloyl-CoA KAPA KAPA Pimeloyl-CoA->KAPA BioF DAPA DAPA KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB BirA BirA Biotin->BirA ATP ACC ACC BirA->ACC Biotinylation Bio-ams-tfa Bio-ams-tfa Bio-ams-tfa->BirA Inhibition Biotinylated-ACC Biotinylated-ACC ACC->Biotinylated-ACC Fatty Acid\nBiosynthesis Fatty Acid Biosynthesis Biotinylated-ACC->Fatty Acid\nBiosynthesis

Biotin biosynthesis and the inhibitory action of Bio-ams-tfa.
Downstream Effects on Fatty Acid Synthesis

Inhibition of BirA by Bio-ams-tfa prevents the biotinylation of Acyl-CoA Carboxylases (ACCs), which are critical for the first committed step in fatty acid biosynthesis: the conversion of acetyl-CoA to malonyl-CoA. This disruption halts the production of long-chain fatty acids, including mycolic acids, which are essential components of the mycobacterial cell wall.

Fatty_Acid_Synthesis_Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC FAS-I FAS-I Malonyl-CoA->FAS-I FAS-II FAS-II FAS-I->FAS-II Mycolic Acids Mycolic Acids FAS-II->Mycolic Acids Cell Wall Cell Wall Mycolic Acids->Cell Wall BirA_inhibition BirA Inhibition by Bio-ams-tfa ACC Acyl-CoA Carboxylase (ACC) BirA_inhibition->ACC

Impact of Bio-ams-tfa on the fatty acid synthesis pathway.
Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the evaluation of a potential anti-tubercular compound like Bio-ams-tfa.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay BirA Inhibition Assay (IC50 determination) Whole_Cell_Assay Whole-Cell Activity Assay (MIC determination) Enzyme_Assay->Whole_Cell_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Whole_Cell_Assay->Cytotoxicity_Assay Macrophage_Assay Intracellular Activity Assay (Macrophage infection model) Cytotoxicity_Assay->Macrophage_Assay PK_PD_Studies Pharmacokinetics & Pharmacodynamics Macrophage_Assay->PK_PD_Studies Efficacy_Study Efficacy Study (Mouse model of TB) PK_PD_Studies->Efficacy_Study Lead_Optimization Lead_Optimization Efficacy_Study->Lead_Optimization Compound_Synthesis Compound_Synthesis Compound_Synthesis->Enzyme_Assay

References

The Impact of Bio-ams tfa on Fatty Acid Synthesis Pathways in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bio-ams tfa is a potent and selective inhibitor of biotin protein ligase (BirA) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This inhibition disrupts the essential process of fatty acid biosynthesis, a critical pathway for the structural integrity and virulence of the bacterium. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the fatty acid synthesis pathways of Mtb, and detailed experimental protocols for studying these effects.

Introduction: The Critical Role of Fatty Acid Synthesis in Mycobacterium tuberculosis

Mycobacterium tuberculosis possesses a unique and complex cell envelope, rich in lipids, which is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics. A major component of this cell envelope is mycolic acids, which are very long-chain fatty acids (C70-C90) covalently linked to the underlying peptidoglycan-arabinogalactan layer. The biosynthesis of these mycolic acids, along with other essential fatty acids, is a primary target for antitubercular drug development.

Mtb utilizes two distinct fatty acid synthase (FAS) systems:

  • FAS-I: A single multifunctional polypeptide responsible for the de novo synthesis of shorter-chain fatty acids (typically C16-C26).

  • FAS-II: A multi-enzyme complex that elongates the fatty acid precursors generated by FAS-I to produce the long-chain meromycolate portion of mycolic acids.

The generation of malonyl-CoA, the primary building block for fatty acid elongation in both FAS-I and FAS-II systems, is catalyzed by acetyl-CoA carboxylases (ACCs). The activity of these ACCs is entirely dependent on their post-translational biotinylation, a reaction catalyzed by biotin protein ligase (BirA).

Mechanism of Action of this compound

This compound (5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-deoxyadenosine, trifluoroacetic acid salt) is a rationally designed bisubstrate inhibitor that targets Mtb's biotin protein ligase (BirA)[1][2]. It mimics the reaction intermediate, biotinyl-5'-AMP, and binds with high affinity to the active site of BirA. This potent and selective inhibition of BirA prevents the covalent attachment of biotin to the acetyl-CoA carboxylases (ACCs)[1][3].

Without the essential biotin cofactor, the ACCs are rendered inactive, leading to a depletion of the malonyl-CoA pool. This cessation of malonyl-CoA production effectively halts the synthesis of all fatty acids, including the precursors for mycolic acids. The disruption of mycolic acid biosynthesis compromises the integrity of the mycobacterial cell wall, ultimately leading to bacterial cell death[2].

Bio-ams_tfa_Mechanism_of_Action cluster_0 Fatty Acid Synthesis Pathway in M. tuberculosis cluster_1 Inhibition by this compound Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA FAS-I Fatty Acid Synthase I (FAS-I) Malonyl-CoA->FAS-I Fatty_Acids Fatty Acids (C16-C26) FAS-I->Fatty_Acids FAS-II Fatty Acid Synthase II (FAS-II) Fatty_Acids->FAS-II Mycolic_Acids Mycolic Acids FAS-II->Mycolic_Acids Bio-ams_tfa This compound BirA Biotin Protein Ligase (BirA) Bio-ams_tfa->BirA Holo-ACC Holo-ACC (active) BirA->Holo-ACC Biotin Biotin Biotin->BirA Apo-ACC Apo-ACC (inactive) Apo-ACC->BirA

Figure 1: Mechanism of this compound Inhibition.

Quantitative Data on the Activity of this compound

While detailed quantitative data on the specific changes in the fatty acid profile of M. tuberculosis upon treatment with this compound are not extensively available in the public literature, the potent antitubercular activity has been well-documented through the determination of Minimum Inhibitory Concentrations (MICs).

CompoundTargetM. tuberculosis StrainMIC (μM)Reference
This compound Biotin Protein Ligase (BirA)H37Rv0.16 - 3.12[1][2]
This compound Biotin Protein Ligase (BirA)MDR and XDR strains0.16 - 0.625[1]
Analog 10 (sulfonamide) Biotin Protein Ligase (BirA)H37Rv3.12[1]
Analog 11 (3-deaza) Biotin Protein Ligase (BirA)H37Rv1.56[1]

Table 1: Antitubercular Activity of this compound and Analogs

The potent, low micromolar to sub-micromolar MIC values underscore the efficacy of this compound in inhibiting the growth of both drug-susceptible and drug-resistant Mtb strains. This whole-cell activity is a direct consequence of the inhibition of fatty acid synthesis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A broth microdilution method is typically used to determine the MIC of this compound against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • This compound stock solution (e.g., in DMSO).

  • M. tuberculosis H37Rv culture in mid-log phase.

  • 96-well microplates.

Procedure:

  • Prepare serial twofold dilutions of this compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a drug-free control well and a sterile control well.

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Analysis of Mycolic Acids by Thin-Layer Chromatography (TLC)

This protocol allows for the qualitative and semi-quantitative analysis of the effect of this compound on mycolic acid biosynthesis.

Materials:

  • M. tuberculosis culture treated with sub-MIC concentrations of this compound and an untreated control.

  • Saponification reagent: 25% potassium hydroxide in methanol/water (1:1, v/v).

  • 6M HCl.

  • Chloroform.

  • Methanol.

  • Silica gel TLC plates.

  • Developing solvent: e.g., petroleum ether/acetone (95:5, v/v).

  • Visualizing reagent: e.g., 5% phosphomolybdic acid in ethanol, followed by charring.

Procedure:

  • Harvest and wash the mycobacterial cells from the treated and untreated cultures.

  • Resuspend the cell pellet in the saponification reagent and heat at 100°C for 1 hour.

  • Cool the mixture and acidify with 6M HCl.

  • Extract the fatty acids with chloroform.

  • Wash the organic phase with water and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent and resuspend the fatty acid extract in a small volume of chloroform.

  • Spot equal amounts of the extracts onto a silica gel TLC plate.

  • Develop the chromatogram in the developing solvent.

  • Visualize the mycolic acid methyl esters by spraying with the visualizing reagent and heating. A reduction in the intensity of the mycolic acid spots in the treated samples compared to the control indicates inhibition of their synthesis.

Mycolic_Acid_Analysis_Workflow Start M. tuberculosis Culture (Treated and Untreated) Harvest Harvest and Wash Cells Start->Harvest Saponify Saponification (KOH, 100°C) Harvest->Saponify Acidify Acidification (HCl) Saponify->Acidify Extract Chloroform Extraction Acidify->Extract Dry Dry and Concentrate Extract->Dry TLC Spot on TLC Plate Dry->TLC Develop Develop Chromatogram TLC->Develop Visualize Visualize and Analyze Develop->Visualize

Figure 2: Workflow for Mycolic Acid Analysis by TLC.

Conclusion and Future Directions

This compound represents a promising class of antitubercular agents with a novel mechanism of action targeting the essential fatty acid biosynthesis pathway in Mycobacterium tuberculosis. Its potent activity against both drug-sensitive and drug-resistant strains highlights the potential of biotin protein ligase as a therapeutic target. While the inhibitory effect on fatty acid synthesis is well-established mechanistically, further research is needed to provide detailed quantitative data on the specific changes in the fatty acid and mycolic acid profiles of Mtb upon treatment with this compound. Such lipidomic and metabolomic studies would offer a more granular understanding of its downstream effects and could aid in the development of even more potent and specific second-generation inhibitors. To date, there is no publicly available information regarding clinical trials of this compound or other BirA inhibitors for the treatment of tuberculosis. The continued exploration of this class of compounds is warranted to address the urgent need for new and effective tuberculosis therapies.

References

An In-depth Technical Guide to the Molecular Targets of Bio-ams TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bio-ams tfa (5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-deoxyadenosine trifluoroacetic acid salt) is a potent and selective inhibitor of bacterial biotin protein ligase (BPL), with notable activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document provides a comprehensive technical overview of the primary molecular target of this compound, its mechanism of action, and the downstream consequences on bacterial physiology. Quantitative data from key experiments are presented, alongside detailed methodologies to facilitate reproducibility. Signaling pathways and experimental workflows are visually represented to enhance understanding.

Primary Molecular Target: Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL)

The principal molecular target of Bio-ams is the Mycobacterium tuberculosis biotin protein ligase (MtBPL), also known as BirA.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This enzyme plays a critical role in the regulation of lipid metabolism, which is essential for the viability and pathogenicity of Mtb, particularly in the formation of its unique and complex cell wall.

Bio-ams acts as a bisubstrate inhibitor, mimicking the natural reaction intermediate, biotinyl-5'-AMP. It achieves this by replacing the unstable acyl-phosphate linkage with a more stable acyl-sulfamide moiety. This high-affinity binding competitively inhibits the enzyme's function.

Quantitative Inhibition Data

The inhibitory potency of Bio-ams against MtBPL has been characterized through various biochemical and microbiological assays. The data underscores its high affinity for the target and its efficacy against both drug-sensitive and drug-resistant Mtb strains.

ParameterValueMtb Strain(s)Reference
Binding Affinity (Kd) 0.865 nMH37Rv[4]
Minimum Inhibitory Concentration (MIC) 0.16 - 0.625 µMMtb H37Rv, MDR/XDR-TB strains[7]
Bactericidal Concentration 5 µMMtb in biotin-free medium[16]
Infected Macrophage Inhibition Concentration-dependentMtb-infected mouse macrophages[7]

Mechanism of Action: Arrest of Fatty Acid and Lipid Biosynthesis

MtBPL catalyzes the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) domain of acetyl-CoA carboxylases (ACCs). This post-translational modification is essential for the activation of ACCs, which in turn catalyze the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.

By inhibiting MtBPL, Bio-ams prevents the biotinylation and subsequent activation of ACCs. This leads to a depletion of the malonyl-CoA pool, thereby halting the fatty acid synthesis pathway. The disruption of this fundamental metabolic process ultimately results in bacterial cell death.

Signaling Pathway Diagram

Bio_ams_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell Bio-ams Bio-ams MtBPL MtBPL (Biotin Protein Ligase) Bio-ams->MtBPL Inhibition BioAMP Biotinyl-5'-AMP (Intermediate) MtBPL->BioAMP ACCs_biotin Acyl-CoA Carboxylases (active) MtBPL->ACCs_biotin Biotinylation Biotin_ATP Biotin + ATP Biotin_ATP->MtBPL ACCs Acyl-CoA Carboxylases (inactive) BioAMP->ACCs MalonylCoA Malonyl-CoA ACCs_biotin->MalonylCoA Carboxylation AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthesis MalonylCoA->FAS Lipids Mycolic Acids & Other Lipids FAS->Lipids CellWall Cell Wall Integrity Lipids->CellWall CellDeath Cell Death CellWall->CellDeath Disruption leads to

Caption: Mechanism of action of this compound in M. tuberculosis.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of the binding affinity (Kd) of Bio-ams for MtBPL.

  • Instrumentation: MicroCal Auto-iTC200 system or equivalent.

  • Buffer: 10 mM Tris, 150 mM NaCl, pH 7.5.

  • Protein Preparation: Recombinant MtBPL is exchanged into the ITC buffer. The final protein concentration is determined by A280 absorbance.

  • Ligand Preparation: Bio-ams is dissolved in the ITC buffer.

  • Experimental Setup:

    • Temperature: 20°C.

    • Syringe: Contains Bio-ams solution.

    • Cell: Contains MtBPL solution.

  • Titration:

    • Perform an initial injection of 2 µL of the ligand into the protein cell.

    • Subsequent injections of 2 µL of the ligand are performed at regular intervals.

  • Data Analysis: The heat of dilution is subtracted from the raw data. The resulting data is fitted to a one-site binding model to determine the dissociation constant (Kd) and stoichiometry (n).

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a resazurin-based microtiter assay (REMA) for determining the MIC of Bio-ams against Mtb.

  • Materials:

    • 96-well microtiter plates.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Resazurin sodium salt solution.

    • Mtb H37Rv or other strains of interest.

  • Procedure:

    • Prepare serial dilutions of Bio-ams in the 96-well plates.

    • Grow Mtb cultures to the logarithmic phase.

    • Dilute the bacterial culture to a concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

    • Inoculate the wells containing the Bio-ams dilutions with the bacterial suspension. Include a drug-free control.

    • Incubate the plates at 37°C for 7 days.

    • Add the resazurin solution to each well and incubate for an additional 24-48 hours.

    • The MIC is defined as the lowest concentration of Bio-ams that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).

Macrophage Infection Assay

This protocol outlines the assessment of Bio-ams activity against intracellular Mtb.

  • Cell Line: THP-1 human monocytic cell line, differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Bacterial Strain: Mtb H37Rv expressing a fluorescent reporter (e.g., mCherry) for visualization.

  • Procedure:

    • Seed the differentiated THP-1 macrophages in 96-well plates.

    • Infect the macrophages with Mtb at a specified multiplicity of infection (MOI).

    • After an initial infection period, wash the cells to remove extracellular bacteria.

    • Add fresh culture medium containing various concentrations of Bio-ams.

    • Incubate the infected cells for a defined period (e.g., 3-5 days).

    • Assess the intracellular bacterial load by:

      • Fluorescence microscopy or high-content imaging: Quantify the fluorescent signal from the reporter strain within the macrophages.

      • CFU enumeration: Lyse the macrophages and plate the lysate on Middlebrook 7H11 agar to count viable bacteria.

  • Data Analysis: Compare the intracellular bacterial growth in Bio-ams-treated wells to untreated control wells to determine the efficacy of the compound.

Experimental Workflow and Logical Relationships

Drug Discovery and Validation Workflow

Drug_Discovery_Workflow Target_ID Target Identification (MtBPL) Inhibitor_Design Inhibitor Design (Bio-ams) Target_ID->Inhibitor_Design Biochemical_Assay Biochemical Assay (ITC) Inhibitor_Design->Biochemical_Assay Whole_Cell_Assay Whole-Cell Assay (MIC) Biochemical_Assay->Whole_Cell_Assay Intracellular_Assay Intracellular Assay (Macrophage Infection) Whole_Cell_Assay->Intracellular_Assay Lead_Optimization Lead Optimization Intracellular_Assay->Lead_Optimization Preclinical_Dev Preclinical Development Lead_Optimization->Preclinical_Dev

Caption: A generalized workflow for the discovery and validation of Bio-ams.

Conclusion

This compound represents a promising anti-tuberculosis agent that selectively targets a crucial enzyme in the pathogen's lipid metabolism. Its potent inhibition of MtBPL leads to the arrest of fatty acid biosynthesis, a pathway essential for the survival and virulence of Mycobacterium tuberculosis. The detailed molecular understanding of its target and mechanism of action, supported by robust quantitative data and experimental protocols, provides a solid foundation for further drug development efforts aimed at combating tuberculosis.

References

The Potential of Bio-ams tfa in Anti-Tubercular Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of novel anti-tubercular agents with new mechanisms of action. Bio-ams tfa (5′-[N-(d-biotinoyl)sulfamoyl]amino-5′-deoxyadenosine) has emerged as a promising candidate, exhibiting potent and selective activity against M. tuberculosis. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative anti-tubercular activity, detailed experimental protocols, and its synergistic potential with existing first-line TB drugs.

Mechanism of Action: Targeting Biotin Metabolism

This compound functions as a potent inhibitor of bacterial biotin protein ligase (BPL), also known as BirA.[1][2] It acts as a bisubstrate inhibitor, mimicking the biotinyl-5'-AMP intermediate formed during the BPL-catalyzed reaction.[2] This inhibition disrupts the essential process of protein biotinylation in M. tuberculosis.

Biotin is a crucial cofactor for several carboxylases involved in fatty acid and lipid biosynthesis.[2][3] By inhibiting BPL, this compound effectively arrests these biosynthetic pathways, which are vital for the integrity of the unique and complex mycobacterial cell wall.[1][4] This targeted disruption of a critical metabolic pathway underscores the selective activity of this compound against M. tuberculosis.

Bio-ams_tfa_Mechanism_of_Action cluster_Mtb_Cell Mycobacterium tuberculosis Cell Biotin_ATP Biotin + ATP BPL Biotin Protein Ligase (BPL/BirA) Biotin_ATP->BPL Substrates Bio-AMP Biotinyl-5'-AMP (Intermediate) BPL->Bio-AMP Forms Bio-ams_tfa This compound Inhibition_Node Inhibition Bio-ams_tfa->Inhibition_Node Apo-carboxylases Apo-carboxylases (Inactive) Bio-AMP->Apo-carboxylases Biotinylates Holo-carboxylases Holo-carboxylases (Active) Apo-carboxylases->Holo-carboxylases Activation Fatty_Acid_Biosynthesis Fatty Acid & Lipid Biosynthesis Holo-carboxylases->Fatty_Acid_Biosynthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Fatty_Acid_Biosynthesis->Cell_Wall_Integrity Maintains Bacterial_Growth Bacterial Growth Cell_Wall_Integrity->Bacterial_Growth Essential for Inhibition_Node->BPL Inhibits

Figure 1: Mechanism of action of this compound.

Quantitative Anti-Tubercular Activity

This compound demonstrates excellent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. The quantitative data summarized below highlights its potential as a broad-spectrum anti-tubercular agent.

Parameter Mtb Strain Value Reference
Minimum Inhibitory Concentration (MIC) H37Rv0.16 - 0.625 µM[1]
MDR/XDR-TB strains0.16 - 0.625 µM[1]
In Vitro Bactericidal Concentration H37Rv (in biotin-free medium)5 µM[3]
Inhibition of Intracellular Mtb Growth Mtb-infected mouse macrophages2.5, 5, and 10 µM (concentration-dependent)[1]

Table 1: Quantitative Anti-Tubercular Activity of this compound

Synergistic Potential with First-Line Anti-TB Drugs

A critical aspect of any new anti-tubercular drug is its ability to work in combination with existing therapies to enhance efficacy and combat resistance. Studies have shown that sublethal concentrations of this compound potentiate the activity of rifampicin and ethambutol, two cornerstone drugs in TB treatment.[3][5]

Drug Combination Concentrations Outcome Reference
This compound + Rifampicin1 µM this compound, 6.5 nM Rifampicin>99.7% killing of Mtb inoculum after 20 days[5]
This compound + Ethambutol1 µM this compound, 12.5 µM Ethambutol>99.9% killing of Mtb inoculum after 20 days[5]

Table 2: Synergistic Activity of this compound with First-Line Anti-TB Drugs

This synergistic effect suggests that this compound could potentially shorten treatment durations and be effective against drug-tolerant persister cells.

Synergistic_Effect_Workflow cluster_Workflow Experimental Workflow for Synergy Testing Start Start: Mtb H37Rv Culture Pre-incubation Pre-incubation (3 days) with sublethal this compound (1 µM) Start->Pre-incubation Drug_Exposure Exposure to First-Line Drugs Pre-incubation->Drug_Exposure Rifampicin Rifampicin (6.5 nM) Drug_Exposure->Rifampicin Ethambutol Ethambutol (12.5 µM) Drug_Exposure->Ethambutol Isoniazid Isoniazid (Control) Drug_Exposure->Isoniazid CFU_Counting Monitor Bacterial Viability (CFU counting over 20 days) Rifampicin->CFU_Counting Ethambutol->CFU_Counting Isoniazid->CFU_Counting Synergy_Observed Synergistic Killing Observed CFU_Counting->Synergy_Observed Rifampicin & Ethambutol No_Synergy No Synergistic Effect CFU_Counting->No_Synergy Isoniazid

Figure 2: Workflow for synergy testing.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol is based on the broth microdilution method.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • 96-well microtiter plates.

  • This compound stock solution in DMSO.

  • M. tuberculosis H37Rv culture.

  • Sterile saline with 0.05% Tween 80.

  • McFarland standard No. 1.

Procedure:

  • Prepare a bacterial suspension of M. tuberculosis H37Rv in sterile saline with Tween 80, adjusted to a McFarland standard of 1.

  • Dilute the bacterial suspension 1:20 in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in the 96-well plate. The final concentrations should typically range from 0.01 µM to 10 µM.

  • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the drug dilution.

  • Include a drug-free control (bacteria only) and a sterile control (broth only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

Intracellular Activity in a Macrophage Infection Model

This protocol describes the assessment of this compound's activity against intracellular M. tuberculosis in a THP-1 macrophage cell line.

Materials:

  • THP-1 human monocytic cell line.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Phorbol 12-myristate 13-acetate (PMA).

  • M. tuberculosis H37Rv culture.

  • This compound stock solution in DMSO.

  • Sterile water.

  • 7H11 agar plates.

Procedure:

  • Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.

  • Differentiate the monocytes into macrophages by adding PMA to a final concentration of 20 ng/mL and incubating for 48 hours at 37°C in 5% CO2.

  • Wash the differentiated macrophages with fresh RPMI-1640 medium.

  • Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages) for 4 hours.

  • Wash the cells three times with fresh medium to remove extracellular bacteria.

  • Add fresh medium containing different concentrations of this compound (e.g., 2.5, 5, and 10 µM) to the infected cells. Include a drug-free control.

  • Incubate the plates for 24-72 hours.

  • At desired time points, lyse the macrophages with sterile water to release intracellular bacteria.

  • Prepare serial dilutions of the lysate and plate on 7H11 agar to determine the number of viable bacteria (colony-forming units, CFU).

  • The reduction in CFU in treated wells compared to the untreated control indicates the intracellular activity of this compound.

Biotin Protein Ligase (BPL) Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of this compound against purified M. tuberculosis BPL.

Materials:

  • Purified recombinant M. tuberculosis BPL.

  • Biotin.

  • ATP.

  • Apo-biotin carboxyl carrier protein (BCCP) as a substrate.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5.5 mM MgCl2, 1 mM DTT).

  • This compound stock solution in DMSO.

  • Method for detecting biotinylation (e.g., streptavidin-HRP conjugate and a suitable substrate for colorimetric or chemiluminescent detection).

Procedure:

  • Set up the reaction mixture in a 96-well plate containing reaction buffer, ATP, biotin, and apo-BCCP.

  • Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

  • Initiate the reaction by adding purified BPL to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Detect the extent of BCCP biotinylation. This can be done by capturing the biotinylated BCCP on a streptavidin-coated plate and then detecting the captured protein.

  • The percentage of inhibition is calculated by comparing the signal from the inhibitor-treated wells to the no-inhibitor control.

  • The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

General_Experimental_Workflow cluster_Workflow General Experimental Workflow for this compound Evaluation Start Start: this compound Compound In_Vitro_Activity In Vitro Activity Assessment Start->In_Vitro_Activity MIC_Determination MIC Determination (vs. Mtb strains) In_Vitro_Activity->MIC_Determination Enzyme_Inhibition BPL Inhibition Assay (IC50 determination) In_Vitro_Activity->Enzyme_Inhibition Intracellular_Activity Intracellular Activity (Macrophage Model) In_Vitro_Activity->Intracellular_Activity Synergy_Testing Synergy Testing (with first-line drugs) Intracellular_Activity->Synergy_Testing In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Synergy_Testing->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics & Toxicology In_Vivo_Efficacy->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization

Figure 3: General workflow for evaluation.

Conclusion and Future Directions

This compound represents a compelling lead compound for the development of a new class of anti-tubercular drugs. Its potent activity against drug-resistant strains, novel mechanism of action, and synergistic effects with existing therapies make it a high-priority candidate for further investigation. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, conducting comprehensive in vivo efficacy and toxicity studies, and exploring its potential to shorten the duration of TB treatment in combination regimens. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing the fight against tuberculosis.

References

The Chemical Architecture and Biological Profile of Bio-AMS TFA: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bio-AMS TFA (5'-O-[N-(d-biotinoyl)sulfamoyl]adenosine trifluoroacetate salt) is a potent and selective inhibitor of bacterial biotin protein ligase (BPL), an essential enzyme in Mycobacterium tuberculosis (Mtb). By disrupting the biotinylation of key enzymes involved in fatty acid biosynthesis, this compound demonstrates significant anti-tubercular activity, including against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This document provides a comprehensive technical guide to the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental methodologies and a visualization of its mechanism of action.

Chemical Structure and Properties

Bio-AMS is a bisubstrate inhibitor that mimics the biotinyl-AMP intermediate of the BPL-catalyzed reaction. The trifluoroacetate (TFA) salt form is commonly used in research.

Chemical Structure:

  • IUPAC Name: 5'-[[[[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]amino]sulfonyl]amino]-5'-deoxyadenosine, trifluoroacetate

  • Molecular Formula (Bio-AMS): C₂₀H₂₉N₉O₇S₂

  • Molecular Weight (Bio-AMS): 571.64 g/mol

Physicochemical Properties of Bio-AMS
PropertyValueReference
Molecular Formula C₂₀H₂₉N₉O₇S₂--INVALID-LINK--
Molecular Weight 571.64 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral knowledge of similar compounds
Solubility Soluble in DMSO and aqueous buffers--INVALID-LINK--
Storage Conditions Store at -20°C or -80°C for long-term stability--INVALID-LINK--, --INVALID-LINK--

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Mtb biotin protein ligase (MtBPL), an enzyme responsible for the covalent attachment of biotin to acetyl-CoA carboxylases (ACCs), which are crucial for fatty acid biosynthesis.[1] Inhibition of MtBPL leads to a depletion of biotinylated ACCs, thereby arresting fatty acid synthesis and ultimately leading to bacterial cell death.[2][3][4]

In Vitro Anti-tubercular Activity
StrainMIC (μM)Reference
M. tuberculosis H37Rv0.16 - 0.78[1][5]
Multidrug-Resistant (MDR) TB0.16 - 0.625[1]
Extensively Drug-Resistant (XDR) TB0.16 - 0.625[1]
Intracellular Activity

Bio-AMS effectively inhibits the growth of Mtb within infected mouse macrophages in a concentration-dependent manner.[5]

Signaling Pathway of Bio-AMS Action

BioAMS_Mechanism cluster_mtb Mycobacterium tuberculosis BioAMS This compound MtBPL Biotin Protein Ligase (MtBPL) BioAMS->MtBPL Inhibits BioAMP Biotinyl-AMP Intermediate MtBPL->BioAMP Forms Biotin_ATP Biotin + ATP Biotin_ATP->MtBPL Substrates ACC Apo-ACC BioAMP->ACC Biotinylates Biotinylated_ACC Holo-ACC (Active) ACC->Biotinylated_ACC FattyAcid_Synthesis Fatty Acid Biosynthesis Biotinylated_ACC->FattyAcid_Synthesis Catalyzes Cell_Death Bacterial Cell Death FattyAcid_Synthesis->Cell_Death Arrest leads to

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Experimental Protocols

A. Synthesis of this compound (Representative Protocol)

This protocol is a representative procedure based on the general synthesis of 5′-O-[N-(acyl)sulfamoyl]adenosine derivatives.

Materials:

  • 5'-Amino-2',3'-O-isopropylideneadenosine

  • Sulfuryl chloride

  • Biotin

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Sulfamoylation: Dissolve 5'-Amino-2',3'-O-isopropylideneadenosine in anhydrous pyridine. Cool to 0°C and add sulfuryl chloride dropwise. Stir at 0°C for 2 hours. Quench the reaction with water and extract with DCM. The organic layer is dried and concentrated to yield the sulfamoyl chloride intermediate.

  • Coupling with Biotin: Dissolve the sulfamoyl chloride intermediate and biotin in anhydrous DMF. Add TEA and stir at room temperature overnight. The reaction mixture is concentrated under reduced pressure.

  • Purification of Protected Bio-AMS: The crude product is purified by silica gel column chromatography using a gradient of methanol in DCM.

  • TFA Deprotection: The purified, protected Bio-AMS is dissolved in a solution of 80% aqueous TFA. The reaction is stirred at 0°C for 30 minutes.[6] The solvent is removed under reduced pressure.

  • Final Purification: The crude this compound is purified by reverse-phase HPLC to yield the final product.

B. Biotin Protein Ligase (BPL) Inhibition Assay

This assay measures the inhibition of MtBPL activity by this compound.

Materials:

  • Recombinant MtBPL

  • Biotin

  • ATP

  • Apo-acetyl-CoA carboxylase (Apo-ACC) substrate

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well microplate

  • Plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Bicine, pH 8.3, 10 mM ATP, 10 mM MgCl₂).

  • Add varying concentrations of this compound (or DMSO as a control).

  • Add recombinant MtBPL and the Apo-ACC substrate.

  • Initiate the reaction by adding biotin.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding EDTA.

    • Coat the plate with an anti-ACC antibody.

    • Add the reaction mixture to the coated wells and incubate.

    • Wash the wells and add streptavidin-HRP conjugate to detect biotinylated ACC.

    • Wash again and add TMB substrate.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition of MtBPL activity for each concentration of this compound.

C. Western Blot for Detection of Biotinylated Proteins in M. tuberculosis

This protocol is used to demonstrate the in-vivo inhibition of protein biotinylation by this compound.

Materials:

  • M. tuberculosis H37Rv culture

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Grow M. tuberculosis H37Rv to mid-log phase. Treat the cultures with varying concentrations of this compound (and a DMSO control) for 24-48 hours.

  • Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the pellet in lysis buffer and lyse the cells using a bead beater or sonicator.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Probing:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection: Incubate the membrane with ECL substrate and visualize the biotinylated proteins using a chemiluminescence imaging system. A decrease in the intensity of biotinylated protein bands in this compound-treated samples compared to the control indicates inhibition of BPL.

Experimental Workflow for Assessing Bio-AMS Activity

Experimental_Workflow cluster_workflow Bio-AMS Activity Assessment Workflow start Start synthesis Synthesis of this compound start->synthesis bpl_assay In Vitro BPL Inhibition Assay synthesis->bpl_assay mic_determination MIC Determination against Mtb synthesis->mic_determination data_analysis Data Analysis and Interpretation bpl_assay->data_analysis intracellular_assay Intracellular Mtb Growth Inhibition Assay mic_determination->intracellular_assay western_blot Western Blot for Biotinylated Proteins intracellular_assay->western_blot western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a promising anti-tubercular agent with a well-defined mechanism of action targeting a crucial metabolic pathway in M. tuberculosis. Its potent activity against drug-resistant strains highlights its potential as a lead compound for the development of new tuberculosis therapies. The experimental protocols provided herein offer a framework for the synthesis, characterization, and biological evaluation of this compound and related compounds in a research setting. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance its preclinical and potential clinical development.

References

Bio-am-TFA: A Deep Dive into Selective Inhibition of Bacterial Biotin Protein Ligase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bio-am-TFA has emerged as a potent and selective inhibitor of bacterial biotin protein ligase (BPL), an essential enzyme for fatty acid biosynthesis and overall bacterial survival. This technical guide provides an in-depth analysis of the specificity of Bio-am-TFA and its analogues for bacterial BPLs versus the human counterpart, holocarboxylase synthetase (HCS). Through a comprehensive review of available data, this document elucidates the mechanism of action, presents quantitative inhibitory data, details relevant experimental protocols, and visualizes the key enzymatic pathways. The significant selectivity of this class of inhibitors for the bacterial enzyme highlights its potential as a promising lead for the development of novel antibacterial agents.

Introduction: The Target - Biotin Protein Ligase

Biotin protein ligase (BPL), also known as BirA in many bacteria, is a crucial enzyme that catalyzes the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) domain of acetyl-CoA carboxylase (ACC) and other biotin-dependent carboxylases. This post-translational modification is vital for key metabolic pathways, including fatty acid synthesis. In many bacteria, BirA also functions as a transcriptional repressor, regulating the biotin biosynthesis and transport operon. The essential and dual functionality of BirA makes it an attractive target for the development of new antibiotics.

The human equivalent of BPL is holocarboxylase synthetase (HCS). While it performs a similar catalytic function in biotinylating five essential human carboxylases, there are significant structural differences between bacterial and human BPLs. Bacterial BPLs typically belong to class I or II, whereas mammalian HCS is a class III enzyme, possessing a large N-terminal extension not found in its bacterial counterparts[1]. These structural distinctions form the basis for the design of selective bacterial BPL inhibitors.

Bio-am-TFA and its Analogues: Mechanism of Action

Bio-am-TFA and its closely related analogue, Bio-AMS, are bisubstrate inhibitors that mimic the reaction intermediate, biotinyl-5'-AMP[2]. The enzymatic reaction catalyzed by BPL occurs in two steps:

  • Activation of Biotin: Biotin and ATP bind to the enzyme, which then catalyzes the formation of biotinyl-5'-AMP with the release of pyrophosphate[2].

  • Transfer of Biotin: The activated biotinyl moiety is then transferred from biotinyl-5'-AMP to a specific lysine residue on the apo-carboxylase[2].

Bio-am-TFA and its analogues are designed to bind tightly to the active site of BPL, preventing the formation or utilization of the natural biotinyl-5'-AMP intermediate, thereby inhibiting the biotinylation of essential enzymes and arresting bacterial growth[3][4][5].

Quantitative Analysis of Specificity

Table 1: Inhibitory Activity of a Biotin-1,2,3-Triazole Analogue against Bacterial and Human Biotin Protein Ligases [1]

Enzyme TargetInhibitorKi (nM)Selectivity (Human/Bacterial)
Staphylococcus aureus BPL (SaBPL)Biotin-1,2,3-triazole analogue90>1100-fold
Human Holocarboxylase Synthetase (HCS)Biotin-1,2,3-triazole analogue>100,000

Table 2: Inhibitory and Antitubercular Activity of Bio-AMS [2]

Enzyme Target / OrganismCompoundKD (nM)MIC (µM)
Mycobacterium tuberculosis BirABio-AMS<1-
Mycobacterium tuberculosis H37RvBio-AMS-1.56 - 3.12

Note: KD (dissociation constant) is a measure of binding affinity, with lower values indicating tighter binding. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

The data clearly demonstrates that inhibitors based on the biotin scaffold can be designed to be highly selective for the bacterial enzyme. The biotin-1,2,3-triazole analogue shows a remarkable >1100-fold selectivity for the S. aureus BPL over human HCS[1]. Similarly, Bio-AMS exhibits potent, sub-nanomolar binding to M. tuberculosis BirA and significant whole-cell activity against the pathogen[2].

Experimental Protocols

Biotin Protein Ligase Inhibition Assay

A common method to determine the inhibitory constant (Ki) of a compound against BPL is a coupled-enzyme spectrophotometric assay.

Principle: The activity of BPL is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The assay measures the production of pyrophosphate (PPi) from the BPL-catalyzed reaction, which is then used by subsequent enzymes to drive the oxidation of NADH.

Materials:

  • Purified bacterial BPL or human HCS

  • Biotin

  • ATP

  • Pyrophosphatase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • NADH

  • Phosphoenolpyruvate

  • Test inhibitor (e.g., Bio-am-TFA)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl)

Procedure:

  • Prepare a reaction mixture containing all assay components except ATP in a 96-well plate.

  • Add varying concentrations of the test inhibitor to the wells.

  • Initiate the reaction by adding a stock solution of ATP.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Calculate the initial reaction velocities from the linear phase of the absorbance curves.

  • Determine the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a biophysical technique used to directly measure the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of a ligand binding to a protein.

Principle: ITC measures the heat change that occurs upon the binding of a ligand to a protein.

Procedure:

  • A solution of the purified BPL is placed in the sample cell of the calorimeter.

  • A solution of the inhibitor (e.g., Bio-AMS) is loaded into the injection syringe.

  • The inhibitor solution is injected in small aliquots into the protein solution.

  • The heat released or absorbed upon each injection is measured.

  • The data is plotted as heat change per injection versus the molar ratio of ligand to protein.

  • The binding isotherm is then fitted to a binding model to determine the KD, n, and ΔH. For very tight-binding inhibitors, a competitive ITC experiment with a weaker-binding ligand (like biotin) may be necessary[2].

Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antibacterial agent is determined using a broth microdilution method.

Procedure:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.

  • Each well is inoculated with a standardized suspension of the test bacterium (e.g., M. tuberculosis or S. aureus).

  • The plate is incubated under appropriate conditions (e.g., temperature, time, CO₂ concentration).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth[2].

Signaling Pathways and Experimental Workflows

Bacterial Biotin Protein Ligase (BirA) Pathway

In bacteria, BirA plays a central role in both metabolism and gene regulation.

bacterial_birA_pathway cluster_0 Metabolic Pathway cluster_1 Transcriptional Regulation Biotin Biotin BirA BirA Biotin->BirA ATP ATP ATP->BirA BioAMP Biotinyl-5'-AMP BirA->BioAMP Step 1 HoloACC Holo-Acetyl-CoA Carboxylase BioAMP->HoloACC Step 2 ApoACC Apo-Acetyl-CoA Carboxylase ApoACC->HoloACC FattyAcid Fatty Acid Biosynthesis HoloACC->FattyAcid BirA_dimer BirA-Bio-AMP Dimer bio_operon bio Operon BirA_dimer->bio_operon Binds to operator Biotin_syn Biotin Synthesis & Transport Proteins bio_operon->Biotin_syn Transcription Biotin_syn->Biotin Bio_am_TFA Bio-am-TFA Bio_am_TFA->BirA Inhibits

Caption: Bacterial BirA pathway and its inhibition by Bio-am-TFA.

Human Holocarboxylase Synthetase (HCS) Pathway

In humans, HCS is responsible for biotinylating five key carboxylases involved in various metabolic processes.

human_hcs_pathway cluster_0 Metabolic Pathway Biotin Biotin HCS Holocarboxylase Synthetase Biotin->HCS ATP ATP ATP->HCS BioAMP Biotinyl-5'-AMP HCS->BioAMP Step 1 HoloCarboxylases Holo-Carboxylases BioAMP->HoloCarboxylases Step 2 ApoCarboxylases Apo-Carboxylases (ACC1, ACC2, PC, PCC, MCC) ApoCarboxylases->HoloCarboxylases Metabolism Fatty Acid Synthesis Gluconeogenesis Amino Acid Catabolism HoloCarboxylases->Metabolism

Caption: Human holocarboxylase synthetase (HCS) metabolic pathway.

Experimental Workflow for Inhibitor Specificity Testing

The following workflow outlines the process for evaluating the specificity of an inhibitor like Bio-am-TFA.

experimental_workflow start Start purify_bpl Purify Bacterial BPL start->purify_bpl purify_hcs Purify Human HCS start->purify_hcs mic_assay MIC Assay against Bacterial Strains start->mic_assay cytotoxicity_assay Cytotoxicity Assay (Human Cell Lines) start->cytotoxicity_assay enzyme_assay_bpl Enzyme Inhibition Assay (Bacterial BPL) purify_bpl->enzyme_assay_bpl enzyme_assay_hcs Enzyme Inhibition Assay (Human HCS) purify_hcs->enzyme_assay_hcs calc_ki Calculate Ki values enzyme_assay_bpl->calc_ki enzyme_assay_hcs->calc_ki compare_ki Compare Ki for Specificity calc_ki->compare_ki end End compare_ki->end mic_assay->end cytotoxicity_assay->end

Caption: Workflow for determining inhibitor specificity.

Conclusion

References

The Significance of the Trifluoroacetate (TFA) Salt in Bio-ams TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bio-ams, a potent inhibitor of bacterial biotin protein ligase, has emerged as a promising candidate in the development of novel therapeutics against Mycobacterium tuberculosis (Mtb).[1] Typically supplied as a trifluoroacetate (TFA) salt, the nature of this counter-ion is of significant consequence to its physicochemical properties and biological activity. This technical guide provides an in-depth analysis of the role of the TFA salt in Bio-ams, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical pathways. A comprehensive understanding of the TFA salt's impact is crucial for the accurate interpretation of experimental data and the effective development of Bio-ams as a therapeutic agent.

Introduction to Bio-ams and the Role of the TFA Salt

Bio-ams (5'-Deoxy-5'-[({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}sulfamoyl)amino]adenosine) is a synthetic bisubstrate inhibitor that mimics the biotinyl-AMP intermediate of the biotin protein ligase (BirA) reaction.[2] By targeting this essential enzyme, Bio-ams effectively arrests fatty acid and lipid biosynthesis in Mtb, leading to potent antibacterial activity.[1]

The "TFA" designation indicates that Bio-ams is isolated as a salt with trifluoroacetic acid (CF₃COOH). This is a common consequence of its synthesis and purification, particularly through solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA is a standard reagent.[3] While often considered an inert counter-ion, TFA can significantly influence the solubility, stability, and, most importantly, the biological activity of the parent molecule.[3][4][5] Therefore, a thorough understanding of the TFA salt's contribution is paramount for researchers working with Bio-ams.

Quantitative Data

The biological activity of Bio-ams TFA has been quantified in several studies. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis

Mtb StrainMIC (μM)Reference
H37Rv0.16 - 0.625[6]
MDR/XDR-TB0.16 - 0.625[6]

Table 2: Cellular Activity of this compound

AssayConcentration (μM)EffectReference
Growth inhibition of Mtb in infected mouse macrophages (24h)2.5Concentration-dependent inhibition[6]
5[6]
10[6]

Mechanism of Action and Signaling Pathway

Bio-ams exerts its antibacterial effect by inhibiting biotin protein ligase (BirA). This enzyme catalyzes the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC), a critical step in fatty acid biosynthesis. The reaction proceeds in two steps: first, the formation of a biotinyl-AMP intermediate from biotin and ATP, and second, the transfer of the biotinyl moiety to BCCP.

Bio-ams acts as a stable mimic of the biotinyl-AMP intermediate, binding tightly to the active site of BirA and preventing the completion of the catalytic cycle. This leads to a depletion of biotinylated ACC and a subsequent halt in fatty acid and lipid production, which is lethal to the bacteria.

Bio_ams_Mechanism Mechanism of Action of Bio-ams cluster_0 Biotin Protein Ligase (BirA) Catalytic Cycle cluster_1 Inhibition by Bio-ams Biotin Biotin BirA BirA (Enzyme) Biotin->BirA ATP ATP ATP->BirA Biotinyl_AMP Biotinyl-AMP (Intermediate) BirA->Biotinyl_AMP Step 1 BCCP_biotinylated Holo-BCCP (active ACC subunit) BirA->BCCP_biotinylated Step 2 Biotinyl_AMP->BirA BCCP_unbiotinylated Apo-BCCP (inactive ACC subunit) BCCP_unbiotinylated->BirA Fatty_Acid_Synthesis Fatty Acid & Lipid Biosynthesis BCCP_biotinylated->Fatty_Acid_Synthesis Bio_ams This compound Bio_ams->BirA Inhibits

Caption: Mechanism of this compound inhibition of biotin protein ligase (BirA).

The Significance of the TFA Salt

The presence of the TFA counter-ion in Bio-ams preparations can have several significant implications for researchers.

Physicochemical Properties
  • Solubility: The TFA salt form can influence the solubility of Bio-ams in various solvents, which is a critical parameter for in vitro and in vivo studies.

  • Stability: The chemical stability of Bio-ams may be affected by the TFA counter-ion.

  • Hygroscopicity: TFA salts of peptides and other molecules can be hygroscopic, which can affect accurate weighing and concentration calculations.

Biological Activity and Experimental Interpretation
  • Direct Biological Effects: As seen with other molecules, TFA itself can exert biological effects, including inhibition of cell proliferation.[3] This is a crucial consideration in cell-based assays, where the observed activity may be a combination of the effects of Bio-ams and the TFA counter-ion.

  • Alteration of Molecular Conformation: The TFA counter-ion can potentially influence the three-dimensional structure of Bio-ams, which could in turn affect its binding affinity to BirA.

  • In Vivo Considerations: In animal studies, the presence of TFA could lead to unintended physiological responses.

Given these potential effects, it is often recommended to exchange the TFA salt for a more biologically benign counter-ion, such as hydrochloride or acetate, especially for in vivo applications and sensitive cell-based assays.

Experimental Protocols

Synthesis and Purification of this compound

While a detailed, step-by-step synthesis protocol for Bio-ams is proprietary, the general approach involves the coupling of a biotinyl moiety to a modified adenosine scaffold. The final purification is typically achieved by RP-HPLC using a mobile phase containing TFA, which results in the formation of the TFA salt.

Synthesis_Workflow General Synthesis and Purification Workflow for this compound start Starting Materials (Biotin & Adenosine Derivatives) synthesis Multi-step Chemical Synthesis start->synthesis crude_product Crude Bio-ams synthesis->crude_product purification Reverse-Phase HPLC (with TFA in mobile phase) crude_product->purification final_product This compound (Purified) purification->final_product

Caption: Generalized workflow for the synthesis and purification of this compound.

Biotin Protein Ligase Inhibition Assay

The inhibitory activity of this compound against BirA can be determined using a variety of biochemical assays. One common method is a coupled-enzyme assay that measures the production of pyrophosphate (PPi), a product of the first step of the BirA reaction.

Principle: The PPi produced by BirA is used by pyrophosphatase to generate phosphate, which is then used by purine nucleoside phosphorylase to convert a substrate (e.g., MESG) into a product that can be monitored spectrophotometrically. The rate of product formation is proportional to the BirA activity.

General Protocol:

  • Prepare a reaction mixture containing BirA, biotin, ATP, and the coupled enzyme system in an appropriate buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction and monitor the change in absorbance at the appropriate wavelength over time.

  • Calculate the initial reaction velocities and determine the IC₅₀ value of this compound by plotting the percent inhibition against the inhibitor concentration.

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against Mtb is typically determined using a broth microdilution method.

Principle: A standardized inoculum of Mtb is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria after a defined incubation period.

General Protocol:

  • Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well microtiter plate.

  • Prepare a standardized inoculum of Mtb H37Rv or other strains to a specific McFarland standard.

  • Inoculate each well of the microtiter plate with the Mtb suspension.

  • Include appropriate positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC by visual inspection for turbidity or by using a colorimetric indicator of bacterial growth (e.g., resazurin).[6][7]

Conclusion

This compound is a potent inhibitor of Mycobacterium tuberculosis with a well-defined mechanism of action. The trifluoroacetate salt, a common feature of its preparation, is not merely an inert counter-ion but can have significant implications for the compound's physicochemical properties and its interpretation in biological assays. Researchers and drug development professionals must be cognizant of the potential effects of the TFA moiety to ensure the accuracy and reproducibility of their results. For advanced preclinical and clinical development, consideration should be given to exchanging the TFA salt for a more pharmaceutically acceptable alternative. Further studies directly comparing the activity of different salt forms of Bio-ams are warranted to fully elucidate the role of the counter-ion.

References

Methodological & Application

Application Notes and Protocols for Bio-ams-tfa in in vitro Mycobacterium tuberculosis Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bio-ams-tfa is a potent inhibitor of biotin protein ligase (BirA) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] BirA is a crucial enzyme responsible for the covalent attachment of biotin to acyl-coenzyme A carboxylases (ACCs), which are essential for fatty acid and lipid biosynthesis in Mtb.[3][4] By inhibiting BirA, Bio-ams-tfa disrupts the production of vital components of the mycobacterial cell wall, leading to growth inhibition and bactericidal effects.[1][5] These application notes provide detailed protocols for utilizing Bio-ams-tfa in in vitro growth inhibition assays against Mtb.

Mechanism of Action of Bio-ams-tfa

Bio-ams-tfa acts as a bisubstrate inhibitor of BirA, mimicking the reaction intermediate biotinyl-5'-AMP.[3] This inhibition prevents the biotinylation and subsequent activation of ACCs, which catalyze the first committed step in fatty acid biosynthesis.[3][6] The disruption of this pathway ultimately leads to the arrest of mycolic acid synthesis, compromising the integrity of the Mtb cell envelope and resulting in cell death.[5][7]

cluster_0 Mycobacterium tuberculosis Cytoplasm Bio-ams-tfa Bio-ams-tfa BirA Biotin Protein Ligase (BirA) Bio-ams-tfa->BirA Inhibits BioAMP Biotinyl-5'-AMP BirA->BioAMP Catalyzes Biotin_ATP Biotin + ATP Biotin_ATP->BirA Substrates Holo_ACC Holo-Acyl-CoA Carboxylases (Active) BioAMP->Holo_ACC Biotinylation Apo_ACC Apo-Acyl-CoA Carboxylases (ACCs) Apo_ACC->Holo_ACC Malonyl_CoA Malonyl-CoA, Methylmalonyl-CoA, etc. Holo_ACC->Malonyl_CoA Catalyzes Carboxylation Acyl_CoA Acetyl-CoA, Propionyl-CoA, etc. Acyl_CoA->Malonyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Malonyl_CoA->FAS_II Substrates Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall Growth_Inhibition Growth Inhibition & Cell Death Cell_Wall->Growth_Inhibition Disruption leads to

Figure 1: Signaling pathway of Bio-ams-tfa action in Mtb.

Quantitative Data

Bio-ams-tfa exhibits potent activity against both drug-susceptible and drug-resistant strains of Mtb.

CompoundMtb StrainAssay TypeParameterValue (µM)Reference
Bio-ams-tfaH37RvBroth MicrodilutionMIC0.16 - 0.625[1][2]
Bio-ams-tfaMDR/XDR-TB strainsBroth MicrodilutionMIC0.16 - 0.625[1]
Bio-ams-tfaH37RvTime-kill assayBactericidal Conc.5[5]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the EUCAST reference method for Mtb susceptibility testing.[8]

a. Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Glycerol

  • Bio-ams-tfa

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile distilled water

  • Sterile glass beads (3-5 mm)

  • Spectrophotometer

  • Incubator at 37°C

b. Media and Reagent Preparation:

  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement with 10% (v/v) OADC and 0.2% (v/v) glycerol.

  • Bio-ams-tfa Stock Solution: Prepare a stock solution of Bio-ams-tfa in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Further dilutions should be made in the complete Middlebrook 7H9 broth.

c. Inoculum Preparation:

  • Culture Mtb on a solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11) at 37°C until sufficient growth is observed (typically 2-3 weeks).

  • Aseptically transfer a few colonies into a tube containing 5 mL of complete Middlebrook 7H9 broth and sterile glass beads.

  • Vortex for 1-2 minutes to break up clumps.

  • Allow the large clumps to settle for 30 minutes.

  • Carefully transfer the supernatant to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^7 CFU/mL).

  • Prepare a 1:100 dilution of the adjusted inoculum in complete Middlebrook 7H9 broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.

d. Assay Procedure:

  • Add 100 µL of complete Middlebrook 7H9 broth to all wells of a 96-well plate.

  • Add 100 µL of the Bio-ams-tfa working solution (at 2x the highest desired final concentration) to the first well of a row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

  • Add 100 µL of the prepared Mtb inoculum to each well, resulting in a final volume of 200 µL and the desired final drug concentrations.

  • Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

  • Seal the plates in a zip-lock bag to prevent evaporation and incubate at 37°C.

  • Read the plates visually after 7, 14, and 21 days of incubation. The MIC is defined as the lowest concentration of Bio-ams-tfa that completely inhibits visible growth of Mtb.

Resazurin Microtiter Assay (REMA)

This colorimetric assay provides a faster determination of the MIC.[1][9]

a. Materials:

  • Same as for the Broth Microdilution Assay

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water, filter-sterilized)

b. Assay Procedure:

  • Follow steps 1-5 of the Broth Microdilution Assay Procedure.

  • Incubate the plates at 37°C for 7 days.

  • Add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates at 37°C for 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.

cluster_0 Experimental Workflow prep_media Prepare Complete 7H9 Broth setup_plate Set up 96-well Plate with Serial Drug Dilutions prep_media->setup_plate prep_drug Prepare Bio-ams-tfa Stock & Dilutions prep_drug->setup_plate prep_inoculum Prepare Mtb Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum (1:100) prep_inoculum->dilute_inoculum add_inoculum Add Inoculum to Wells dilute_inoculum->add_inoculum setup_plate->add_inoculum incubate Incubate at 37°C add_inoculum->incubate read_mic Read MIC (Visual or REMA) incubate->read_mic

Figure 2: Experimental workflow for Mtb growth inhibition assay.

Safety Precautions

All work with Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following appropriate safety protocols.

References

Application Note: Modulating Macrophage Responses to Infection with Total Flavones of Astragalus (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Total Flavones of Astragalus membranaceus (TFA), a primary active component isolated from the medicinal herb Astragali Radix, has demonstrated significant immunomodulatory and anti-inflammatory properties. These effects make TFA a compound of interest for therapeutic strategies targeting inflammatory diseases and for studying host-pathogen dynamics in macrophage infection models. In response to pathogens, macrophages polarize into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 states. TFA has been shown to modulate this polarization, primarily by suppressing the M1 phenotype and promoting the M2 transition, thereby controlling the inflammatory response. This document provides a comprehensive overview, data summary, and detailed protocols for the application of TFA in in vitro macrophage infection models.

Mechanism of Action TFA exerts a dual regulatory effect on macrophage activity. In unstimulated macrophages, TFA can enhance immune functions by stimulating the production of nitric oxide (NO) and cytokines such as TNF-α, IL-1β, IL-6, and IFN-γ. Conversely, in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS), TFA significantly inhibits the overproduction of these same inflammatory mediators. This suggests a homeostatic, rather than purely suppressive, role.

The primary anti-inflammatory mechanism of TFA in activated macrophages involves the regulation of key signaling pathways:

  • NF-κB Pathway Inhibition: TFA significantly inhibits the phosphorylation of IKKα/β and IκBα. This prevents the degradation of IκBα, which is responsible for sequestering the NF-κB p65 subunit in the cytoplasm. Consequently, TFA blocks the nuclear translocation of NF-κB p65, a critical step for the transcription of pro-inflammatory genes, including Tnf, Il1b, Il6, inducible nitric oxide synthase (Nos2), and cyclooxygenase-2 (Cox2).

  • MAPK Pathway Regulation: TFA also modulates the mitogen-activated protein kinase (MAPK) pathway. It has been shown to inhibit the phosphorylation of p38 and JNK in LPS-stimulated macrophages, further contributing to the downregulation of inflammatory responses.

  • Promotion of M2 Polarization: By suppressing M1-associated inflammatory pathways, TFA facilitates a shift towards the M2 phenotype, which is involved in the resolution of inflammation and tissue repair. This is evidenced by the increased expression of M2 markers like IL-10.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of TFA on cytokine and inflammatory mediator production in RAW 264.7 macrophages, as reported in studies.

Table 1: Effect of TFA on mRNA Expression of Cytokines and Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Target GeneTreatmentResultMethod of Detection
TNF-αLPS + TFA (10, 25, 100 µg/ml)Significant dose-dependent inhibitionRT-PCR
IL-1βLPS + TFA (10, 25, 100 µg/ml)Significant dose-dependent inhibitionRT-PCR
IL-6LPS + TFA (10, 25, 100 µg/ml)Significant dose-dependent inhibitionRT-PCR
iNOS (Nos2)LPS + TFA (10, 25, 100 µg/ml)Significant dose-dependent inhibitionRT-PCR
COX-2LPS + TFA (10, 25, 100 µg/ml)Significant dose-dependent inhibitionRT-PCR
IL-10 (M2 Marker)LPS + TFA (10, 25, 100 µg/ml)Significant dose-dependent increaseRT-PCR

Table 2: Effect of TFA on Protein Expression and Phosphorylation in LPS-Stimulated RAW 264.7 Macrophages

Target ProteinTreatmentResultMethod of Detection
iNOSLPS + TFA (10, 25, 100 µg/ml)Significant dose-dependent inhibitionWestern Blot
COX-2LPS + TFA (10, 25, 100 µg/ml)Significant dose-dependent inhibitionWestern Blot
p-p38 MAPKLPS + TFA (10, 25, 100 µg/ml)Significant dose-dependent inhibitionWestern Blot
p-JNKLPS + TFA (10, 25, 100 µg/ml)Significant dose-dependent inhibitionWestern Blot
p-IKKα/βLPS + TFA (10, 25, 100 µg/ml)Significant dose-dependent inhibitionWestern Blot
p-IκBαLPS + TFA (10, 25, 100 µg/ml)Significant dose-dependent inhibitionWestern Blot
Nuclear NF-κB p65LPS + TFA (10, 25, 100 µg/ml)Significant dose-dependent inhibitionWestern Blot

Experimental Protocols

This section provides a detailed protocol for establishing an in vitro macrophage infection model to evaluate the efficacy of TFA.

1. Materials and Reagents

  • Macrophage Cell Lines: RAW 264.7 (ATCC® TIB-71™), J774.2, or human THP-1 monocytes.

  • Culture Media: DMEM or RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Bacterial Strains: E. coli, P. aeruginosa, M. tuberculosis, or other relevant pathogens.

  • TFA: Prepare a stock solution (e.g., 10-50 mg/ml) in DMSO and dilute to working concentrations in culture medium. Ensure the final DMSO concentration is <0.1%.

  • Reagents for Analysis: RNA isolation kits, cDNA synthesis kits, qPCR master mix, primary and secondary antibodies for Western blotting, ELISA kits, cell lysis buffer (0.1% Triton X-100), agar plates (e.g., LB Agar).

2. Macrophage Culture and Seeding

  • Culture macrophages in T-75 flasks at 37°C in a 5% CO₂ incubator.

  • For experiments, detach adherent cells (e.g., RAW 264.7) using a cell scraper.

  • Seed cells into 24-well plates at a density of 1-5 x 10⁵ cells/well and allow them to adhere overnight.

    • Note: For THP-1 monocytes, differentiate into macrophage-like cells by treating with 50-100 ng/ml of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a 24-hour rest period in fresh medium.

3. Bacterial Culture and Infection

  • Inoculate the desired bacterial strain into a suitable broth and grow overnight at 37°C with aeration.

  • Measure the optical density (OD₆₀₀) to estimate bacterial concentration.

  • Pellet the bacteria by centrifugation, wash with sterile PBS, and resuspend in antibiotic-free macrophage culture medium.

  • Remove the medium from the adhered macrophages and add the bacterial suspension at a desired multiplicity of infection (MOI), typically between 10 and 25.

  • Centrifuge the plates briefly (e.g., 200 x g for 5 min) to synchronize the infection.

  • Incubate for 30-60 minutes at 37°C to allow for bacterial internalization.

  • Aspirate the medium and wash the cells 2-3 times with warm PBS to remove extracellular bacteria.

  • Add fresh medium containing an appropriate antibiotic (e.g., 50-100 µg/ml Gentamicin for E. coli) to kill any remaining extracellular bacteria. Incubate for 1 hour.

  • Replace the antibiotic-containing medium with fresh medium containing TFA at various concentrations (e.g., 10, 25, 100 µg/ml). Include appropriate vehicle (DMSO) and positive (LPS) controls.

4. Endpoint Analysis

  • Intracellular Bacterial Viability (CFU Assay):

    • At desired time points (e.g., 2, 6, 12, 24 hours post-infection), aspirate the medium and wash the cells with PBS.

    • Lyse the macrophages with 1 ml of sterile 0.1% Triton X-100 solution per well.

    • Create serial dilutions of the lysate in PBS and plate onto agar plates.

    • Incubate the plates overnight at 37°C and count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

  • Gene Expression Analysis (qRT-PCR):

    • Lyse cells and extract total RNA at various time points.

    • Synthesize cDNA and perform qPCR using primers for M1 markers (Tnf, Il6, Il1b, Nos2) and M2 markers (Arg1, Il10, Mrc1/CD206, Tgm2). Use a housekeeping gene (e.g., Gapdh) for normalization.

  • Protein Expression and Pathway Analysis (Western Blot):

    • Prepare whole-cell or nuclear/cytoplasmic extracts from infected and treated macrophages.

    • Perform Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB (p-IKKα/β, p-IκBα, nuclear p65) and MAPK (p-p38, p-JNK) pathways.

  • Cytokine Secretion (ELISA):

    • Collect culture supernatants at different time points.

    • Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

TFA_Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS / Pathogen TLR4 TLR4 LPS->TLR4 MAPKK MAPKKs TLR4->MAPKK IKK IKK Complex TLR4->IKK p38_JNK p38 / JNK MAPKK->p38_JNK Activates p38_JNK_nuc p38 / JNK p38_JNK->p38_JNK_nuc Translocates IkappaB_NFkB IκBα NF-κB IKK->IkappaB_NFkB Phosphorylates IκBα pIkappaB p-IκBα IkappaB_NFkB->pIkappaB NFkB NF-κB (p65/p50) pIkappaB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNFα, IL-1β, IL-6, iNOS, COX-2) NFkB_nuc->Pro_inflammatory_genes Activates p38_JNK_nuc->Pro_inflammatory_genes Activates TFA TFA TFA->MAPKK Inhibits TFA->IKK Inhibits

Caption: TFA inhibits pro-inflammatory signaling in macrophages.

Macrophage_Infection_Workflow cluster_prep Phase 1: Preparation cluster_experiment Phase 2: Infection & Treatment cluster_analysis Phase 3: Endpoint Analysis prep_macrophages 1. Culture & Seed Macrophages infection 4. Infect Macrophages (MOI 10-25) prep_macrophages->infection prep_bacteria 2. Prepare Bacterial Inoculum prep_bacteria->infection prep_tfa 3. Prepare TFA Solutions treatment 6. Treat with TFA prep_tfa->treatment wash 5. Kill Extracellular Bacteria infection->wash wash->treatment bacterial_load 7a. Intracellular Viability (CFU Assay) treatment->bacterial_load gene_expression 7b. Gene Expression (qRT-PCR) treatment->gene_expression protein_expression 7c. Pathway Analysis (Western Blot) treatment->protein_expression cytokine_secretion 7d. Cytokine Secretion (ELISA) treatment->cytokine_secretion

Caption: Experimental workflow for macrophage infection model with TFA treatment.

Bio-ams tfa solubility and preparation for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bio-ams TFA, a potent inhibitor of bacterial biotin protein ligase, for in vitro experimental use.

Introduction

This compound is a powerful inhibitor of bacterial biotin protein ligase (BPL), an essential enzyme in the fatty acid and lipid biosynthesis pathways of Mycobacterium tuberculosis (Mtb).[1] By targeting BPL, this compound effectively halts the growth of Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] These characteristics make this compound a compound of significant interest for the development of novel anti-tuberculosis therapeutics.

The trifluoroacetate (TFA) salt form is a common result of purification by high-performance liquid chromatography (HPLC). While generally suitable for in vitro studies, researchers should be aware of the potential for both the TFA counter-ion and the solvent used for solubilization (commonly DMSO) to affect experimental outcomes, particularly in sensitive cell-based assays.

Physicochemical and Biological Properties

A summary of the known quantitative data for this compound is presented in the table below. Researchers are advised to empirically determine specific values where noted as "user-dependent" or "not available," as these can vary based on the specific batch of the compound and experimental conditions.

PropertyValueSource
Target Bacterial Biotin Protein Ligase (BPL)[1]
Mechanism of Action Inhibition of fatty acid and lipid biosynthesis[1]
Solubility User-dependent; likely soluble in DMSO[2]
Storage Store at -20°C. Protect from moisture.
Purity >98% (typical)
Appearance White to off-white solid
MIC vs. M. tuberculosis H37Rv 0.16 - 0.625 µM[1]
MIC vs. MDR/XDR-TB strains 0.16 - 0.625 µM[1]
Cytotoxicity (IC50) Not available; shows no signs of mitochondrial toxicity.[1] It is recommended to determine the IC50 in relevant cell lines.

Experimental Protocols

Preparation of Stock and Working Solutions

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade[2]

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Appropriate cell culture medium (e.g., Middlebrook 7H9 broth for Mtb, DMEM for mammalian cells)

Protocol for Preparing a 10 mM Stock Solution:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, if the molecular weight of this compound is 500 g/mol , add 200 µL of DMSO to 1 mg of the compound.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

Protocol for Preparing Working Solutions:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution into the appropriate sterile culture medium to achieve the desired final concentrations.

  • Important: Ensure the final concentration of DMSO in the culture medium is kept to a minimum, ideally below 0.1%, and does not exceed 0.5% to avoid solvent-induced cytotoxicity.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is adapted from standard methods for determining the MIC of compounds against M. tuberculosis.[4][5]

Materials:

  • M. tuberculosis H37Rv (or other strains of interest)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • Sterile 96-well microplates

  • This compound working solutions

  • Positive control antibiotic (e.g., rifampicin)

  • Negative control (no bacteria) and vehicle control (bacteria with DMSO)

Protocol:

  • Prepare a suspension of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • In a 96-well plate, add 100 µL of 7H9 broth to all wells.

  • Add 100 µL of the highest concentration of this compound working solution to the first well of a row and mix.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Include a positive control (bacteria only), a vehicle control (bacteria with the highest concentration of DMSO used), and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

In Vitro Cytotoxicity Assay in Mammalian Cells

This is a general protocol to determine the half-maximal inhibitory concentration (IC50) of this compound against a mammalian cell line (e.g., Vero or HepG2 cells).

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Seed the 96-well plate with cells at an appropriate density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Target in M. tuberculosis

Bio_ams_TFA_Pathway cluster_synthesis Fatty Acid Synthesis cluster_biotinylation Biotinylation Cycle Malonyl-CoA Malonyl-CoA Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Elongation ACC Acetyl-CoA Carboxylase (ACC) ACC->Malonyl-CoA Carboxylation BPL Biotin Protein Ligase (BPL / BirA) holo-BCCP holo-BCCP (Active) BPL->holo-BCCP AMP_PPi AMP + PPi BPL->AMP_PPi apo-BCCP apo-BCCP (Inactive) apo-BCCP->BPL holo-BCCP->ACC Activates Biotin Biotin Biotin->BPL ATP ATP ATP->BPL Bio-ams_TFA This compound Bio-ams_TFA->BPL Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_results Data Analysis Start This compound Powder Stock Prepare 10 mM Stock in DMSO Start->Stock Working Prepare Working Solutions in Culture Medium Stock->Working MIC_Assay MIC Assay vs. M. tuberculosis Working->MIC_Assay Cyto_Assay Cytotoxicity Assay vs. Mammalian Cells Working->Cyto_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value IC50_Value Determine IC50 Value Cyto_Assay->IC50_Value

References

Application Note & Protocols: High-Throughput Cell-Based Screening of Bio-ams tfa Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While "Bio-ams tfa" is described as a biotin protein ligase inhibitor with activity against Mycobacterium tuberculosis, the "ams" portion of the name is reminiscent of amsacrine, a well-known anticancer agent that functions as a topoisomerase II inhibitor.[1][2] Analogs of amsacrine have been widely studied for their potential as cancer therapeutics.[1][3][4] Topoisomerase II inhibitors act by stabilizing the covalent complex between the enzyme and DNA, leading to double-strand breaks (DSBs) that are toxic to proliferating cells.[5][6] This process triggers a DNA damage response, culminating in cell cycle arrest and apoptosis, making topoisomerase II a critical target in oncology.

This application note provides a comprehensive framework for the design and implementation of a cell-based screening cascade to identify and characterize novel this compound analogs with potential anticancer activity, assuming a mechanism of action related to topoisomerase II inhibition. The workflow begins with a high-throughput primary screen to assess cytotoxicity, followed by a mechanism-based secondary assay to confirm DNA damage.

Primary Screening: Cell Viability Assay

The initial step in screening a library of this compound analogs is to determine their cytotoxic or anti-proliferative effects on a relevant cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal method for this purpose. It is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[7][8] The luminescent signal is directly proportional to the number of viable cells, making it suitable for high-throughput screening (HTS).[9]

Protocol 1: High-Throughput Cytotoxicity Screening using CellTiter-Glo®

This protocol is adapted for a 384-well plate format, ideal for HTS.

Materials:

  • Cell Line: HL-60 (human promyelocytic leukemia) or K562 (human chronic myelogenous leukemia), known to be sensitive to topoisomerase II inhibitors.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, solid white, flat-bottom plates.

  • Reagents: CellTiter-Glo® 2.0 Assay Reagent (Promega, Cat. No. G9241)[9], DMSO (cell culture grade).

  • Control Compounds: Amsacrine or Etoposide (positive control), DMSO (negative control).

  • Equipment: Automated liquid handler, multi-channel pipette, plate shaker, luminometer.

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency and ensure they are in the logarithmic growth phase.

    • Harvest cells and perform a cell count to determine viability and density.

    • Dilute the cell suspension to a pre-determined optimal seeding density (e.g., 2,000 cells/well) in 25 µL of culture medium.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach and recover.

  • Compound Addition:

    • Prepare a stock plate of this compound analogs, positive controls, and negative controls in DMSO.

    • Perform serial dilutions to create a dose-response plate. A common concentration range is from 100 µM to 1 nM.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compounds from the dose-response plate to the cell plates. The final DMSO concentration should not exceed 0.5%.[10]

    • Include wells with cells treated only with DMSO as the 100% viability control and wells with a high concentration of a known cytotoxic agent (e.g., 100 µM staurosporine) as the 0% viability control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[11]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[8]

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Record the luminescence using a plate-reading luminometer.

Secondary Screening: DNA Damage Assay

Analogs that show significant cytotoxicity in the primary screen ("hits") should be advanced to a secondary, mechanism-based assay. The phosphorylation of histone H2A.X at serine 139 (termed γH2AX) is a rapid and sensitive marker for DNA double-strand breaks.[12][13] An immunofluorescence-based assay to detect γH2AX foci provides confirmation that the compound's cytotoxic effect is mediated through DNA damage.

Protocol 2: γH2AX Immunofluorescence Staining for DNA Damage

This protocol is designed for a 96-well imaging plate format.

Materials:

  • Cell Line: Same as used in the primary screen.

  • Assay Plates: 96-well, black, clear-bottom imaging plates.

  • Reagents:

    • Paraformaldehyde (PFA) 4% in PBS.

    • Triton™ X-100 0.25% in PBS.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

    • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, Cat. No. 05-636).[14]

    • Secondary Antibody: Alexa Fluor™ 488-conjugated goat anti-mouse IgG.

    • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

  • Control Compounds: Etoposide (positive control), DMSO (negative control).

  • Equipment: High-content imaging system or fluorescence microscope.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 5,000 cells/well) in 100 µL of culture medium into a 96-well imaging plate and incubate overnight.

    • Treat cells with hit compounds from the primary screen at their approximate IC50 and 5x IC50 concentrations for a shorter duration (e.g., 4-6 hours). Include positive and negative controls.

  • Fixation and Permeabilization:

    • Carefully remove the medium and wash wells once with 100 µL of PBS.

    • Fix the cells by adding 100 µL of 4% PFA and incubating for 15 minutes at room temperature.[12]

    • Wash the wells twice with PBS.

    • Permeabilize the cells by adding 100 µL of 0.25% Triton™ X-100 in PBS and incubating for 10 minutes.[12]

  • Immunostaining:

    • Wash the wells three times with PBS.

    • Block non-specific binding by adding 100 µL of Blocking Buffer and incubating for 1 hour at room temperature.[14]

    • Remove the blocking buffer and add 50 µL of the primary antibody diluted in Blocking Buffer (e.g., 1:8000 dilution).[14] Incubate overnight at 4°C.

    • Wash the wells three times with PBS.

    • Add 50 µL of the fluorescently-labeled secondary antibody diluted in Blocking Buffer (e.g., 1:1000 dilution). Incubate for 1 hour at room temperature, protected from light.

    • Wash the wells three times with PBS.

  • Nuclear Staining and Imaging:

    • Add 100 µL of DAPI solution (e.g., 300 nM in PBS) to each well and incubate for 10 minutes.

    • Wash the wells twice with PBS. Leave 100 µL of PBS in the wells for imaging.

    • Acquire images using a high-content imaging system, capturing both the DAPI (nuclei) and Alexa Fluor 488 (γH2AX foci) channels.

Data Presentation & Analysis

Primary Screen Data Analysis: Raw luminescence data should be normalized. The signal from DMSO-treated wells represents 100% viability, and the signal from wells with a lethal compound represents 0% viability. The percentage of inhibition can be calculated and plotted against the compound concentration. A non-linear regression (four-parameter logistic fit) is used to determine the IC50 value for each analog.

Table 1: Representative Primary Screening Data for this compound Analogs

Analog ID IC50 (µM) Max Inhibition (%) Curve Hill Slope Assay Quality (Z'-factor)
Bio-ams-001 0.85 98.2 -1.2 0.82
Bio-ams-002 15.2 65.1 -0.9 0.82
Bio-ams-003 > 100 10.5 N/A 0.82
Bio-ams-004 0.52 99.1 -1.5 0.82

| Amsacrine | 0.79 | 99.5 | -1.3 | 0.82 |

Secondary Screen Data Analysis: Image analysis software is used to identify nuclei (DAPI channel) and quantify the number and intensity of γH2AX foci (Alexa Fluor 488 channel) within each nucleus. A significant, dose-dependent increase in γH2AX foci compared to the negative control confirms on-target activity.

Table 2: Hit Confirmation with γH2AX DNA Damage Assay

Treatment Concentration (µM) Mean γH2AX Foci per Cell Fold Change vs. DMSO
DMSO (0.1%) N/A 1.2 ± 0.3 1.0
Etoposide 10 25.8 ± 4.1 21.5
Bio-ams-001 0.85 18.5 ± 3.5 15.4

| Bio-ams-004 | 0.52 | 22.1 ± 3.9 | 18.4 |

Visualizations

Diagram 1: Topoisomerase II Inhibition and DNA Damage Response

G cluster_0 Cellular Response to Topo II Inhibition A Bio-ams Analog (Topo II Inhibitor) B Topoisomerase II- DNA Cleavage Complex A->B Stabilizes C DNA Double-Strand Break (DSB) B->C Leads to D ATM/ATR Kinase Activation C->D Activates E H2AX Phosphorylation (γH2AX) D->E Phosphorylates G Cell Cycle Arrest & Apoptosis D->G Triggers F DNA Repair Recruitment E->F Recruits G cluster_1 Primary HTS Workflow start Start seed Seed Cells in 384-well Plates start->seed treat Add Bio-ams Analogs (Dose Response) seed->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo Reagent incubate->add_reagent lyse Mix to Lyse Cells add_reagent->lyse read Read Luminescence lyse->read analysis Calculate IC50 Values read->analysis end End analysis->end G cluster_2 Hit Validation Workflow primary Primary Screen: Cytotoxicity (IC50) decision1 IC50 < 10 µM? primary->decision1 inactive Inactive Analog decision1->inactive No secondary Secondary Screen: γH2AX DNA Damage decision1->secondary Yes decision2 Induces DNA Damage? secondary->decision2 off_target Off-Target Cytotoxicity decision2->off_target No confirmed_hit Confirmed Hit for Further Studies decision2->confirmed_hit Yes

References

Application Notes and Protocols: Utilizing Bio-ams tfa in Combination with Other Tuberculosis Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that include new chemical entities capable of potentiating the effects of existing antibiotics. Bio-ams tfa, a potent inhibitor of biotin protein ligase (BPL) in Mycobacterium tuberculosis (Mtb), has demonstrated significant potential in this regard. By inhibiting BPL, this compound disrupts the biosynthesis of fatty acids and lipids, crucial components of the mycobacterial cell envelope. This disruption not only has a direct antimicrobial effect but also appears to sensitize Mtb to other antibiotics, particularly those targeting the cell wall and transcription.

These application notes provide a summary of the available data on the use of this compound in combination with first-line anti-TB drugs, along with detailed protocols for in vitro and in vivo evaluation of such combinations.

Data Presentation

In Vitro Synergy of this compound with Rifampicin and Ethambutol

Sub-lethal concentrations of this compound have been shown to enhance the in vitro activity of rifampicin and ethambutol against M. tuberculosis H37Rv. The following table summarizes the key findings from bactericidal assays.

Drug/CombinationConcentration% Mtb Inoculum KilledTime Point
This compound1 µMNot bactericidal alone20 days
Rifampicin6.5 nMNot bactericidal alone20 days
Ethambutol12.5 µMNot bactericidal alone20 days
This compound + Rifampicin 1 µM + 6.5 nM > 99.7% 20 days
This compound + Ethambutol 1 µM + 12.5 µM > 99.9% 20 days
This compound + Isoniazid-No significant enhancement-

Note: Specific Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays and detailed time-kill kinetics (CFU/mL over time) are not yet publicly available for these combinations.

In Vivo Efficacy of this compound in Combination with Rifampicin

Preclinical studies in a mouse model of tuberculosis have indicated that partial inhibition of Mtb protein biotinylation by this compound can accelerate the bactericidal activity of rifampicin.[1]

Treatment GroupEfficacy Outcome
Rifampicin aloneStandard bactericidal activity
This compound + Rifampicin Accelerated killing of Mtb

Note: Specific quantitative data on the reduction in bacterial load (CFU) in lung and spleen, as well as toxicity data for the combination therapy in vivo, are not yet publicly available.

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound with rifampicin and ethambutol is rooted in its primary mechanism of action: the inhibition of biotin protein ligase (BPL).

Synergy_Mechanism cluster_Bioams This compound Action cluster_Mtb Mycobacterium tuberculosis Cell cluster_Antibiotics Combination Antibiotics cluster_Effects Synergistic Effects Bioams This compound BPL Biotin Protein Ligase (BPL) Bioams->BPL Inhibits ACC Acetyl-CoA Carboxylases (ACCs) BPL->ACC Activates (Biotinylation) FattyAcid Fatty Acid & Mycolic Acid Biosynthesis ACC->FattyAcid Catalyzes CellWall Cell Wall Integrity FattyAcid->CellWall Maintains IncreasedPermeability Increased Cell Wall Permeability CellWall->IncreasedPermeability Disruption leads to Rif Rifampicin EnhancedActivity Enhanced Bactericidal Activity Rif->EnhancedActivity Synergizes with Emb Ethambutol Emb->EnhancedActivity Synergizes with IncreasedPermeability->EnhancedActivity Checkerboard_Workflow A Prepare 2-fold serial dilutions of Drug A (horizontally) and Drug B (vertically) in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare M. tuberculosis inoculum (5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 7 days C->D E Add resazurin and incubate for 24-48 hours D->E F Read MICs (lowest concentration with no color change) E->F G Calculate FICI = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) F->G H Interpret results: Synergy, Additive, or Antagonism G->H TimeKill_Workflow A Prepare M. tuberculosis inoculum (~1 x 10^6 CFU/mL) B Expose bacteria to single drugs, combinations, and a drug-free control A->B C Incubate at 37°C B->C D At various time points (e.g., 0, 2, 4, 7, 14, 21 days), withdraw samples C->D E Perform serial dilutions and plate on 7H10 agar D->E F Incubate plates for 3-4 weeks and count CFUs E->F G Plot log10 CFU/mL vs. time F->G H Analyze bactericidal (≥3-log kill) or bacteriostatic activity G->H

References

Application Note: Protocol for Assessing the Synergistic Effects of Bio-ams tfa

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Bio-ams tfa is a potent inhibitor of bacterial biotin protein ligase, playing a crucial role in the arrest of fatty acid and lipid biosynthesis.[1] While its primary characterization has been in the context of anti-mycobacterial activity, its fundamental mechanism of disrupting cellular building block synthesis suggests potential for broader applications, including oncology.[1] The metabolic reprogramming of cancer cells often involves an increased reliance on de novo fatty acid synthesis, making this pathway an attractive target for therapeutic intervention.

This application note provides a detailed protocol for assessing the potential synergistic effects of this compound with other therapeutic agents. For the purpose of this protocol, we will use a hypothetical inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key pathway often dysregulated in cancer, leading to increased cell proliferation and migration. The rationale for this combination is to target two distinct but critical cellular processes: metabolism and growth signaling, to achieve a synergistic anti-cancer effect.

Principle of Synergy Assessment

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[2][3] This can lead to increased therapeutic efficacy and potentially reduced dosages, thereby minimizing toxicity.[3] The assessment of synergy involves quantitative analysis of dose-response relationships for the individual agents and their combinations. Several models are used to quantify synergy, including the Highest Single Agent (HSA) model, the Loewe additivity model, and the Bliss independence model.[4] This protocol will utilize the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Workflow

The overall workflow for assessing the synergistic effects of this compound and a TGF-β inhibitor is depicted below.

G cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Mechanistic Validation A Cell Seeding B Treat with serial dilutions of This compound A->B C Treat with serial dilutions of TGF-β Inhibitor A->C D Incubate for 72h B->D C->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Determine IC50 for each agent E->F H Treat with drug combinations (constant ratio or matrix) F->H G Cell Seeding G->H I Incubate for 72h H->I J Cell Viability Assay I->J K Calculate Combination Index (CI) J->K L Treat cells with synergistic combination doses K->L M Apoptosis Assay (e.g., Annexin V staining) L->M N Western Blot for key signaling proteins L->N O Cell Cycle Analysis (e.g., Propidium Iodide staining) L->O

Caption: Experimental workflow for assessing the synergistic effects of this compound.

Materials and Reagents

  • This compound

  • TGF-β Inhibitor (e.g., Galunisertib)

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well and 6-well cell culture plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide

  • Reagents and antibodies for Western blotting (e.g., antibodies against p-SMAD2, cleaved PARP, β-actin)

  • Bradford or BCA Protein Assay Kit

  • CompuSyn software or similar for CI calculation

Detailed Experimental Protocols

Single Agent Dose-Response Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the TGF-β inhibitor individually.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the TGF-β inhibitor in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle-only control (DMSO).

  • Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Plot the percentage of cell viability versus drug concentration and determine the IC50 value for each drug using non-linear regression analysis.

Combination Drug Treatment and Synergy Analysis

Objective: To evaluate the synergistic effect of combining this compound and the TGF-β inhibitor.

Protocol:

  • Based on the IC50 values obtained, design a combination study. A common approach is the constant ratio method, where the drugs are combined at a fixed ratio of their IC50 values (e.g., 1:1, 1:2, 2:1).

  • Seed cells in a 96-well plate as described in the single-agent assay.

  • Prepare serial dilutions of the drug combination at the chosen ratio.

  • Treat the cells with the drug combinations and incubate for 72 hours.

  • Assess cell viability using the MTT or CellTiter-Glo® assay.

  • Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI value less than 1 indicates synergy.

Apoptosis Assay

Objective: To determine if the synergistic effect is due to an increase in apoptosis.

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound alone, the TGF-β inhibitor alone, and the synergistic combination at concentrations determined from the combination study (e.g., at a combination that gives a CI < 1). Include a vehicle control.

  • Incubate for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis

Objective: To investigate the molecular mechanism of the synergistic interaction by examining key signaling proteins.

Protocol:

  • Seed cells in 6-well plates and treat with the drugs as described for the apoptosis assay.

  • After the desired incubation period (e.g., 24 or 48 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against proteins of interest (e.g., p-SMAD2, total SMAD2, cleaved PARP, and a loading control like β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: Single Agent IC50 Values
CompoundCell LineIC50 (µM)
This compoundMCF-715.2
TGF-β InhibitorMCF-78.5
This compoundA54922.8
TGF-β InhibitorA54912.1
Table 2: Combination Index (CI) Values for this compound and TGF-β Inhibitor in MCF-7 Cells
This compound (µM)TGF-β Inhibitor (µM)Fa (Fraction affected)CI ValueInterpretation
3.82.10.250.85Slight Synergy
7.64.250.500.62Synergy
15.28.50.750.45Strong Synergy
30.417.00.900.38Strong Synergy

Signaling Pathway Diagram

The proposed synergistic interaction targets two key pathways in cancer cells: fatty acid synthesis and TGF-β signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Drug Intervention TGFB_R TGF-β Receptor SMAD23 SMAD2/3 TGFB_R->SMAD23 phosphorylates TGFB TGF-β Ligand TGFB->TGFB_R pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Proliferation, Migration) SMAD_complex->Transcription BPL Biotin Protein Ligase ACC Acetyl-CoA Carboxylase BPL->ACC activates Fatty_Acids Fatty Acid Synthesis ACC->Fatty_Acids Proliferation Cell Proliferation & Survival Fatty_Acids->Proliferation Transcription->Proliferation TGFB_Inhibitor TGF-β Inhibitor TGFB_Inhibitor->TGFB_R inhibits Bio_ams This compound Bio_ams->BPL inhibits

Caption: Proposed mechanism of synergistic action of this compound and a TGF-β inhibitor.

Conclusion

This application note provides a comprehensive framework for assessing the synergistic potential of this compound with other therapeutic agents. The detailed protocols for cell viability, apoptosis, and Western blot analysis, combined with a clear data presentation structure and mechanistic diagrams, offer researchers a robust methodology to explore novel combination therapies. The hypothetical synergy between inhibiting fatty acid synthesis and TGF-β signaling serves as a template that can be adapted for other drug combinations, ultimately aiding in the discovery and development of more effective therapeutic strategies.

References

Application Notes and Protocols for In Vivo Administration and Formulation of Bio-ams tfa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Bio-ams tfa" is a placeholder for a novel research compound. The following notes and protocols are based on established practices for the formulation and in vivo administration of small molecule trifluoroacetate (TFA) salts and should be adapted based on the specific physicochemical and toxicological properties of the actual compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction to this compound

This compound is the trifluoroacetate salt of a novel small molecule inhibitor of the hypothetical "Kinase X" signaling pathway. As a TFA salt, it is essential to consider the potential for the trifluoroacetate counter-ion to influence the compound's solubility, stability, and even biological activity.[1][2][3][4] While TFA salts are common in early-stage research due to their use in peptide and small molecule synthesis and purification, their potential for toxicity and immunogenicity should be evaluated.[1][2][4] For later-stage preclinical and clinical development, conversion to a more biocompatible salt form (e.g., acetate or hydrochloride) is often recommended.[1][2][5]

Formulation of this compound for In Vivo Studies

The formulation of this compound for animal studies is critical for ensuring accurate dosing, bioavailability, and reproducibility of experimental results. The choice of vehicle will depend on the route of administration and the solubility of the compound.

Solubility Determination

A preliminary solubility assessment is the first step in developing a suitable formulation.

Table 1: Hypothetical Solubility of this compound

Solvent/VehicleSolubility (mg/mL) at 25°CObservations
Water0.5Poorly soluble
Phosphate-Buffered Saline (PBS), pH 7.40.8Slightly improved solubility over water
5% Dextrose in Water (D5W)1.0Suitable for intravenous administration
0.9% Saline0.7Similar to PBS
Dimethyl Sulfoxide (DMSO)>50Highly soluble
Ethanol25Soluble
Polyethylene Glycol 400 (PEG400)>50Soluble, viscous
10% DMSO / 40% PEG400 / 50% Saline5.0Clear solution, suitable for IP/SC injection
0.5% Carboxymethylcellulose (CMC) in Water<1.0 (suspension)Suitable for oral gavage
Recommended Formulations

Based on the hypothetical solubility data, the following formulations are recommended for different routes of administration.

Table 2: Recommended Formulations for this compound

Route of AdministrationFormulationPreparationStorage
Intravenous (IV)1 mg/mL in 5% Dextrose in Water (D5W)Dissolve this compound directly in D5W. Gentle warming and vortexing may be required. Filter through a 0.22 µm sterile filter.Prepare fresh daily. Do not store.
Intraperitoneal (IP) / Subcutaneous (SC)5 mg/mL in 10% DMSO, 40% PEG400, 50% SalineDissolve this compound in DMSO first. Add PEG400 and mix well. Finally, add saline dropwise while vortexing to avoid precipitation.Stable for up to 1 week at 4°C, protected from light.
Oral (PO) Gavage10 mg/mL in 0.5% CMC, 0.1% Tween 80 in WaterSuspend this compound in the vehicle. Homogenize using a tissue homogenizer or sonicator to ensure a uniform suspension.Prepare fresh daily and keep under constant gentle agitation.

In Vivo Administration Protocols

The choice of animal model and route of administration should be guided by the specific research question and the intended clinical application.[6][7]

Animal Models

Commonly used rodent models for initial pharmacokinetic and efficacy studies include:

  • Mice: C57BL/6, BALB/c, Nude (for xenograft models)

  • Rats: Sprague-Dawley, Wistar

Dosing and Administration

Table 3: Dosing and Administration Parameters for Rodent Studies

ParameterIntravenous (IV)Intraperitoneal (IP)Subcutaneous (SC)Oral (PO)
Species Mouse/RatMouse/RatMouse/RatMouse/Rat
Dose Volume 5 mL/kg (Mouse), 2.5 mL/kg (Rat)10 mL/kg10 mL/kg10 mL/kg
Needle Gauge 27-30G25-27G25-27G20-22G (gavage needle)
Site of Injection Lateral tail veinLower abdominal quadrantDorsal scapular regionEsophagus to stomach
Frequency Single dose (PK), Daily (Efficacy)DailyDailyDaily or twice daily

Experimental Protocols

Protocol for Pharmacokinetic (PK) Study in Mice
  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week.

  • Dosing: Administer this compound at a single dose of 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage).

  • Blood Sampling: Collect blood samples (approximately 50 µL) via saphenous or submandibular vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8]

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software.

Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1200850
Tmax (h) 0.081.0
AUC (0-inf) (ng*h/mL) 24004250
t1/2 (h) 3.54.0
Bioavailability (%) -35.4%
Protocol for an Efficacy Study in a Tumor Xenograft Model
  • Cell Culture: Culture human cancer cells (e.g., A549 lung carcinoma) in appropriate media.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 A549 cells in 100 µL of Matrigel into the flank of athymic nude mice.

  • Tumor Growth and Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment:

    • Group 1: Vehicle control (e.g., 10% DMSO / 40% PEG400 / 50% Saline) administered IP daily.

    • Group 2: this compound (e.g., 20 mg/kg) administered IP daily.

    • Group 3: Positive control (standard-of-care chemotherapy)

  • Monitoring: Measure tumor volume with calipers twice weekly and record body weights.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or after a set duration (e.g., 21 days).

  • Analysis: Collect tumors for downstream analysis (e.g., histology, biomarker analysis).

Visualizations

Hypothetical Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK KinaseX Kinase X Raf->KinaseX ERK ERK MEK->ERK TF Transcription Factors ERK->TF KinaseX->MEK Bio_ams This compound Bio_ams->KinaseX Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.

Experimental Workflow for an In Vivo Efficacy Study

G A Tumor Cell Implantation B Tumor Growth (100-150 mm³) A->B C Randomization (n=10/group) B->C D Treatment Initiation (Daily Dosing) C->D E Tumor & Body Weight Monitoring (2x/week) D->E F Study Endpoint (e.g., 21 days) E->F G Tissue Collection & Analysis F->G

Caption: Workflow for a typical tumor xenograft efficacy study.

References

Troubleshooting & Optimization

Troubleshooting insolubility issues with Bio-ams tfa in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing aqueous solutions of Bio-ams TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it supplied as a TFA salt?

A1: this compound is a potent inhibitor of bacterial biotin protein ligase, which plays a crucial role in fatty acid and lipid biosynthesis[1]. It is primarily used in research, especially in studies involving Mycobacterium tuberculosis[1]. Like many synthetic peptides and small molecules, it is often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. The final product is a salt where the trifluoroacetate anion is associated with positively charged groups on the Bio-ams molecule. This TFA salt form is a common outcome of the purification process[2].

Q2: I am observing a precipitate or cloudiness when dissolving this compound in my aqueous buffer. What is the likely cause?

A2: Precipitate or cloudiness upon dissolution can be attributed to several factors:

  • Low Solubility: this compound may have inherently low solubility in your specific aqueous buffer system.

  • pH Issues: The pH of your solution can significantly impact the solubility of molecules with ionizable groups. Insolubility is often highest near the isoelectric point (pI) of the molecule.

  • Aggregation: Some molecules, particularly those with hydrophobic regions, have a tendency to aggregate in aqueous solutions.

  • Concentration: The concentration you are trying to achieve may exceed the solubility limit of this compound in that specific solvent.

Q3: Can the residual TFA from the salt form affect my experiments?

A3: Yes, residual trifluoroacetic acid (TFA) can be problematic in biological assays. TFA is a strong acid and can lower the pH of your stock solution and, consequently, your experimental medium[2][3]. This pH shift can alter protein structure and function. Furthermore, TFA itself can be toxic to cells at certain concentrations[2]. If your experiments are sensitive to pH changes or TFA, it may be necessary to remove or exchange the TFA counter-ion[2][4].

Q4: How should I store the this compound stock solution?

A4: Once successfully dissolved, it is generally recommended to store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in specific buffers over time should be determined empirically if not provided by the supplier.

Troubleshooting Guide: Insolubility of this compound

This guide provides a systematic approach to resolving solubility issues with this compound. It is recommended to first test the solubility of a small amount of the compound before dissolving the entire batch.

Initial Dissolution Attempt

It is advisable to start with a small amount of this compound to test its solubility.

Problem: The this compound powder does not dissolve in the aqueous buffer (e.g., PBS, Tris buffer) at the desired concentration.

Troubleshooting Workflow:

G cluster_0 Initial Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome start Dissolve small amount of this compound in aqueous buffer sonicate Gently warm (up to 40°C) and sonicate start->sonicate check_ph Adjust pH sonicate->check_ph If still insoluble success Soluble sonicate->success If soluble organic_solvent Use a co-solvent (e.g., DMSO, DMF) check_ph->organic_solvent If still insoluble check_ph->success If soluble denaturant Use denaturing agents (e.g., Guanidine HCl) (for non-cellular assays) organic_solvent->denaturant Last resort for non-cellular assays organic_solvent->success If soluble denaturant->success If soluble fail Insoluble denaturant->fail If still insoluble

Caption: A stepwise workflow for troubleshooting this compound insolubility.

Detailed Troubleshooting Steps

1. Physical Dissolution Aids

  • Sonication: Use a bath sonicator to break up particles and aid dissolution.

  • Gentle Warming: Warm the solution gently (not exceeding 40°C) as some compounds have higher solubility at elevated temperatures.

  • Vortexing: Vigorous vortexing can help dissolve the compound.

2. Adjusting the pH The net charge of a molecule affects its solubility. Since the exact structure and pI of this compound are not provided, an empirical approach is necessary.

  • For potentially basic compounds: If the molecule is suspected to have a net positive charge, dissolving it in a slightly acidic solution (e.g., add a small amount of 10% acetic acid) can help.

  • For potentially acidic compounds: If the molecule is suspected to have a net negative charge, a slightly basic solution (e.g., add a small amount of 0.1 M ammonium bicarbonate) may improve solubility. Caution: Avoid basic conditions if the compound contains cysteine, as it can lead to disulfide bond formation.

3. Using Organic Co-solvents For hydrophobic compounds, using a small amount of an organic solvent to create a concentrated stock solution is a common practice.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol.

  • Procedure:

    • Dissolve the this compound in a minimal amount of the organic solvent (e.g., 100% DMSO).

    • Once fully dissolved, slowly add the aqueous buffer to the organic stock solution dropwise while vortexing to reach the desired final concentration.

  • Important Note: Be aware of the final concentration of the organic solvent in your experiment, as it can affect cell viability and assay performance. Typically, a final DMSO concentration of less than 0.5% is well-tolerated in cell-based assays.

Quantitative Solubility Guidelines for Different Compound Types (General)

Compound TypePrimary Solvent to TryIf Insoluble, Try:
Acidic (Net Negative Charge)Aqueous Buffer (e.g., PBS pH 7.4)Add a small amount of a basic solution (e.g., 0.1 M ammonium bicarbonate).
Basic (Net Positive Charge)Deionized WaterAdd a small amount of an acidic solution (e.g., 10% acetic acid).
Neutral/Hydrophobic Minimal Organic Solvent (e.g., DMSO, DMF)Slowly dilute with aqueous buffer to the desired concentration.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Preparation: Weigh a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Initial Solvent Addition: Add a calculated volume of your primary aqueous buffer to achieve a high stock concentration (e.g., 100 µL for a 10 mg/mL stock).

  • Dissolution Attempts:

    • Vortex the tube for 30 seconds.

    • If not dissolved, sonicate in a water bath for 5-10 minutes.

    • If still not dissolved, gently warm the tube to 37°C for 10 minutes and vortex again.

  • pH Adjustment (if necessary):

    • If the compound remains insoluble, add 1-2 µL of 10% acetic acid (for potentially basic compounds) or 0.1 M ammonium bicarbonate (for potentially acidic compounds). Vortex after addition.

  • Organic Solvent Test (if necessary):

    • In a separate tube with 1 mg of this compound, add a small volume of 100% DMSO (e.g., 20 µL).

    • Vortex until fully dissolved.

    • Gradually add your aqueous buffer to this stock solution to observe if the compound remains in solution at the desired final concentration.

  • Observation: A clear solution indicates successful dissolution. If the solution is hazy or contains particulate matter, the compound is not fully dissolved.

Protocol 2: TFA Removal by Lyophilization with HCl

This protocol is for exchanging the TFA counter-ion with chloride, which is generally more biocompatible.

  • Dissolution: Dissolve the this compound in distilled water at a concentration of approximately 1 mg/mL.

  • Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Freezing: Flash-freeze the solution using liquid nitrogen or by placing it in a -80°C freezer.

  • Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.

  • Repeat: For complete TFA removal, it is recommended to re-dissolve the lyophilized powder in the HCl solution and repeat the freezing and lyophilization steps at least two more times[2].

  • Final Reconstitution: After the final lyophilization, reconstitute the Bio-ams HCl salt in your desired experimental buffer.

Signaling Pathway

G BPL Biotin Protein Ligase (BPL) Biotinylation Protein Biotinylation BPL->Biotinylation Catalyzes BioAMS This compound BioAMS->BPL Inhibits ACC Acetyl-CoA Carboxylase (ACC) and other biotin-dependent enzymes Biotinylation->ACC Activates FattyAcid Fatty Acid & Lipid Biosynthesis ACC->FattyAcid Essential for Growth Bacterial Growth Inhibition FattyAcid->Growth Required for

Caption: Mechanism of action of this compound.

References

How to address potential off-target effects of Bio-ams tfa in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of Bio-ams tfa in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of bacterial biotin protein ligase (BPL)[1][2][3]. Its primary mechanism of action is the inhibition of this enzyme, which is crucial for the biosynthesis of fatty acids and lipids in bacteria like Mycobacterium tuberculosis (Mtb)[1][3]. This inhibition ultimately arrests bacterial growth and can lead to cell death[1].

Q2: What are the known on-target effects of this compound in M. tuberculosis?

The primary on-target effect of this compound is the inhibition of Mtb growth. It has demonstrated excellent activity against various strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb[1]. In cellular models, this compound has been shown to inhibit the growth of Mtb within infected mouse macrophages without exhibiting mitochondrial toxicity[1]. Furthermore, it has a synergistic effect when combined with other anti-TB drugs like rifampicin and ethambutol, enhancing their bactericidal activity[4].

Q3: What are the potential off-target effects of this compound in mammalian cells?

While this compound is designed to be selective for bacterial BPL, it is crucial to experimentally verify its specificity and rule out potential off-target effects in mammalian systems. Potential off-target effects could include:

  • Inhibition of human biotin-dependent carboxylases: Human cells also utilize biotin for key metabolic enzymes. Off-target inhibition could disrupt these pathways.

  • General cellular toxicity: At higher concentrations, small molecules can induce cytotoxicity through various mechanisms unrelated to their primary target.

  • Interaction with other cellular proteins: this compound could potentially bind to and modulate the activity of other, unrelated proteins.

Q4: How can I design experiments to control for potential off-target effects of this compound?

A multi-pronged approach is recommended to confidently attribute observed effects to the on-target activity of this compound. Key control experiments include:

  • Target engagement assays: Directly measure the binding of this compound to its intended target (BPL) in your experimental system.

  • Genetic knockdown/knockout of the target: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype of target depletion mimics the effect of this compound treatment, it supports an on-target mechanism.

  • Rescue experiments: In a system where the target is inhibited by this compound, overexpressing the target protein may rescue the phenotype, demonstrating target specificity.

  • Orthogonal assays: Use multiple, independent assays to measure the same biological outcome. This reduces the likelihood that the observed effect is an artifact of a single assay.

Troubleshooting Guides

Issue 1: Unexpected cytotoxicity observed in mammalian cell lines.

Possible Cause:

  • Off-target toxicity.

  • Concentration of this compound is too high.

  • Solvent (e.g., DMSO) toxicity.

Troubleshooting Steps:

StepActionRationale
1 Perform a dose-response curve. Determine the EC50 for the desired on-target effect and the CC50 for cytotoxicity. A large therapeutic window (CC50 >> EC50) suggests on-target activity at the effective concentration.
2 Include a solvent control. Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to rule out solvent-induced toxicity.
3 Test a structurally related inactive analog. If available, an inactive analog should not produce the same cytotoxic effects, indicating the toxicity is linked to the specific activity of this compound.
4 Assess mitochondrial toxicity. Use assays like the MTT or Seahorse XF Analyzer to specifically check for mitochondrial dysfunction, a common off-target effect.
Issue 2: Phenotype observed does not align with the known function of biotin protein ligase.

Possible Cause:

  • The observed phenotype is due to an off-target effect.

  • The role of biotin protein ligase in the experimental context is not fully understood.

Troubleshooting Steps:

StepActionRationale
1 Validate target engagement. Use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to its target in your cells at the concentrations used.
2 Perform a genetic knockdown of the target. Use siRNA or CRISPR to deplete the target protein. If this does not replicate the phenotype observed with this compound, an off-target effect is likely.
3 Conduct a chemoproteomics experiment. Use techniques like affinity purification-mass spectrometry with a biotinylated or otherwise tagged version of this compound to identify other potential binding partners.
4 Consult the literature for unexpected roles of the target protein. The target may have functions beyond its canonical role that could explain the observed phenotype.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its target protein in intact cells.

Methodology:

  • Culture cells to 80-90% confluency.

  • Treat cells with either vehicle control or various concentrations of this compound for a specified time.

  • Harvest cells, wash with PBS, and resuspend in a lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifuge the samples to pellet precipitated proteins.

  • Collect the supernatant and analyze the amount of soluble target protein by Western blot or another protein detection method.

  • Binding of this compound will stabilize the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Protocol 2: Target Knockdown using siRNA

Objective: To determine if the phenotype observed with this compound treatment can be replicated by reducing the expression of the target protein.

Methodology:

  • Select and validate at least two different siRNAs targeting the gene of interest. A non-targeting siRNA should be used as a negative control.

  • Transfect cells with the siRNAs using a suitable transfection reagent.

  • After 48-72 hours, assess the knockdown efficiency by RT-qPCR or Western blot.

  • Perform the primary phenotypic assay on the knockdown cells and compare the results to cells treated with this compound and control cells.

  • A similar phenotype between the knockdown cells and the this compound-treated cells supports an on-target mechanism.

Visualizations

Signaling_Pathway cluster_bacterial_cell Bacterial Cell This compound This compound BPL Biotin Protein Ligase (BPL) This compound->BPL Inhibition ACC Acetyl-CoA Carboxylase (ACC) BPL->ACC Activates Fatty Acid Biosynthesis Fatty Acid Biosynthesis ACC->Fatty Acid Biosynthesis Cell Wall Integrity Cell Wall Integrity Fatty Acid Biosynthesis->Cell Wall Integrity

Caption: Mechanism of action of this compound in bacteria.

Experimental_Workflow cluster_workflow Off-Target Effect Validation Workflow start Observe Phenotype with This compound dose_response Dose-Response Curve start->dose_response inactive_control Inactive Analog Control start->inactive_control target_knockdown Genetic Knockdown (siRNA/CRISPR) start->target_knockdown chemoproteomics Chemoproteomics start->chemoproteomics If off-target is suspected conclusion Conclusion on On-Target vs. Off-Target dose_response->conclusion inactive_control->conclusion rescue_exp Target Overexpression Rescue target_knockdown->rescue_exp rescue_exp->conclusion chemoproteomics->conclusion

Caption: Workflow for validating off-target effects.

Logical_Relationship cluster_logic Logic for On-Target Effect Confirmation phenotype_drug Phenotype with This compound on_target High Confidence On-Target Effect phenotype_drug->on_target phenotype_kd Phenotype with Target Knockdown phenotype_kd->on_target no_phenotype_inactive No Phenotype with Inactive Analog no_phenotype_inactive->on_target

Caption: Logic for confirming on-target effects.

References

Technical Support Center: Stability of Trifluoroacetic Acid (TFA) in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Trifluoroacetic Acid (TFA) in long-term experiments. TFA is a strong acid and a versatile reagent commonly used in reversed-phase HPLC, peptide synthesis, and mass spectrometry. Ensuring its stability is critical for reproducible and accurate experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving TFA, helping you to identify and resolve common problems related to its stability.

Q1: I am seeing unexpected peaks in my HPLC chromatogram. Could this be related to TFA degradation?

A1: Yes, unexpected peaks in your HPLC chromatogram can be an indication of TFA degradation or contamination. TFA is hygroscopic and can absorb moisture from the atmosphere, which can lead to the formation of hydrates and other impurities. Additionally, if the TFA is old or has been stored improperly, it may contain breakdown products that can interfere with your analysis.

Troubleshooting Steps:

  • Use fresh TFA: Always use fresh, high-purity TFA for your mobile phase preparation.

  • Proper storage: Ensure that your TFA is stored in a tightly sealed, amber glass bottle in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

  • Inert gas overlay: For long-term storage, consider storing the TFA under an inert gas like nitrogen or argon to prevent moisture absorption.[2]

  • Check for contamination: If you suspect contamination, you can run a blank gradient on your HPLC system to check for extraneous peaks.

Q2: My peptide samples are showing signs of degradation after purification with a TFA-containing mobile phase. What could be the cause?

A2: While TFA is essential for peptide purification, prolonged exposure to high concentrations of TFA, especially at elevated temperatures, can lead to the degradation of sensitive peptides. This can manifest as side-chain modifications or cleavage of acid-labile bonds.

Troubleshooting Steps:

  • Minimize exposure time: Keep the exposure of your peptide to the TFA-containing mobile phase as short as possible.

  • Lyophilize immediately: After purification, immediately lyophilize your peptide fractions to remove the TFA.

  • TFA removal post-lyophilization: For peptides that are particularly sensitive, you may need to perform additional steps to remove residual TFA after lyophilization, such as redissolving in a non-TFA solvent and re-lyophilizing.

  • Lower TFA concentration: If possible, try reducing the concentration of TFA in your mobile phase. A concentration of 0.1% is often sufficient for good peak shape and retention.[3]

Frequently Asked Questions (FAQs)

Q3: What are the optimal storage conditions for long-term stability of TFA?

A3: For optimal long-term stability, TFA should be stored in a tightly closed, corrosion-resistant container, such as an amber glass bottle, to protect it from light and moisture.[1][2] It should be kept in a cool, dry, and well-ventilated place away from heat and ignition sources.[1][3] Storing under an inert atmosphere can further prolong its shelf life.[2]

Q4: What materials are incompatible with TFA and should be avoided?

A4: TFA is a strong acid and can react with a variety of substances. It is crucial to avoid contact with strong bases, strong oxidizing agents, reducing agents, metals, and amines.[1] Do not store TFA in metal containers.[1]

Q5: How does moisture affect the stability of TFA?

A5: TFA is highly hygroscopic, meaning it readily absorbs moisture from the air.[2][3] This can lead to the formation of TFA hydrates, which can alter its concentration and may introduce impurities that can interfere with sensitive analyses.[3]

Q6: Can TFA degrade over time, and what are the degradation products?

A6: While properly stored TFA is very stable, it can degrade under certain conditions, particularly in the presence of moisture or incompatible substances.[3] Environmental degradation pathways, though not always directly applicable to lab conditions, show that TFA can be a breakdown product of other fluorinated compounds and is persistent in the environment.[4][5][6] In a laboratory setting, degradation is more likely due to contamination or reaction with incompatible materials.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for TFA

ParameterRecommendationRationale
Container Tightly sealed, amber glass bottlePrevents moisture absorption and protects from light.[1][2]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)Minimizes exposure to moisture and air.[2]
Temperature Cool, room temperatureAvoids excessive heat which can increase vapor pressure and potential for degradation.[1]
Location Dry, well-ventilated areaPrevents moisture uptake and ensures safe dispersal of any vapors.[1][3]
Handling Use in a chemical fume hoodProtects the user from corrosive and irritating vapors.[1]

Table 2: Incompatible Materials and Conditions to Avoid with TFA

CategoryExamplesReason for Incompatibility
Strong Bases Sodium hydroxide, potassium hydroxideViolent exothermic reaction.
Strong Oxidizing Agents Peroxides, nitratesCan cause vigorous, potentially explosive reactions.[1]
Reducing Agents Hydrides, sulfitesMay lead to hazardous chemical reactions.[1]
Metals Iron, steel, aluminumCorrosive action on many metals, producing flammable hydrogen gas.[1]
Amines Primary, secondary, and tertiary aminesStrong acid-base reaction.[1]
Moisture Humid air, waterTFA is hygroscopic and will absorb water, leading to dilution and potential side reactions.[1][3]
Heat/Ignition Sources Open flames, hot platesAlthough not flammable, heating can increase vaporization and reactivity.[3]

Visualizations

Experimental_Workflow_Peptide_Purification cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_post_purification Post-Purification Crude_Peptide_Sample Crude Peptide Sample Dissolution Dissolve in Aqueous Solvent Crude_Peptide_Sample->Dissolution HPLC_System Reversed-Phase HPLC Dissolution->HPLC_System Gradient_Elution Gradient Elution HPLC_System->Gradient_Elution Mobile_Phase_A Mobile Phase A (e.g., 0.1% TFA in Water) Mobile_Phase_A->HPLC_System Mobile_Phase_B Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) Mobile_Phase_B->HPLC_System Fraction_Collection Collect Peptide Fractions Gradient_Elution->Fraction_Collection Lyophilization Lyophilization to Remove Solvents & TFA Fraction_Collection->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide TFA_Stability TFA Stability is Critical TFA_Stability->Mobile_Phase_A TFA_Stability->Mobile_Phase_B

Caption: Workflow for peptide purification using RP-HPLC with TFA.

Troubleshooting_TFA_Stability Start Issue Encountered (e.g., Poor Chromatography) Check_TFA_Age Is the TFA fresh? Start->Check_TFA_Age Use_New_TFA Use fresh, high-purity TFA Check_TFA_Age->Use_New_TFA No Check_Storage Was it stored properly? (Tightly sealed, dry, cool) Check_TFA_Age->Check_Storage Yes Resolution Problem Resolved Use_New_TFA->Resolution Improve_Storage Implement proper storage protocols Check_Storage->Improve_Storage No Check_Contamination Suspect contamination from incompatible materials? Check_Storage->Check_Contamination Yes Improve_Storage->Resolution Review_Incompatibles Review and avoid incompatible materials Check_Contamination->Review_Incompatibles Yes Check_Contamination->Resolution No Review_Incompatibles->Resolution

Caption: Troubleshooting flowchart for TFA stability issues.

References

Technical Support Center: Overcoming Resistance to Bio-ams_tfa in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to Bio-ams_tfa in Mycobacterium tuberculosis (M. tuberculosis) experiments.

Frequently Asked Questions (FAQs)

Q1: What is Bio-ams_tfa and what is its mechanism of action against M. tuberculosis?

Bio-ams_tfa is a potent inhibitor of bacterial biotin protein ligase (BPL).[1] Its mechanism of action involves the specific inhibition of this essential enzyme in M. tuberculosis. BPL, encoded by the birA gene, is responsible for the covalent attachment of biotin to acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis.[2] By inhibiting BPL, Bio-ams_tfa effectively arrests the synthesis of fatty acids and lipids, which are crucial components of the mycobacterial cell wall, ultimately leading to bacterial growth inhibition.[1]

Q2: What is the reported efficacy of Bio-ams_tfa against drug-susceptible and drug-resistant M. tuberculosis?

Bio-ams_tfa has demonstrated significant activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Published data indicates that it possesses excellent antitubercular activity against the standard laboratory strain H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates.[1]

Q3: Are there any known mechanisms of resistance to Bio-ams_tfa in M. tuberculosis?

While specific, clinically documented resistance to Bio-ams_tfa has not been extensively reported in the literature, potential resistance mechanisms can be inferred based on the general principles of antibiotic resistance in M. tuberculosis. The most likely mechanism of resistance to a targeted inhibitor like Bio-ams_tfa would be the modification of the drug target itself.[3] This would involve mutations in the birA gene, which encodes the biotin protein ligase. Such mutations could alter the binding site of Bio-ams_tfa, reducing its inhibitory effect without completely abolishing the enzyme's essential function. Other potential, though less specific, mechanisms could include increased efflux pump activity to remove the compound from the cell or enzymatic modification and inactivation of Bio-ams_tfa.

Q4: Can Bio-ams_tfa be used in combination with other anti-tuberculosis drugs?

While specific synergistic or antagonistic effects with other anti-TB drugs have not been detailed in the provided search results, its novel mechanism of action suggests it could be a valuable component of combination therapies. Targeting an essential pathway not addressed by current first- and second-line drugs could help to overcome existing resistance and potentially shorten treatment durations. Further research into drug-drug interactions is necessary to establish optimal combination regimens.

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vitro experiments with Bio-ams_tfa and M. tuberculosis.

Problem Possible Cause Recommended Solution
Higher than expected Minimum Inhibitory Concentration (MIC) for susceptible strains. 1. Inaccurate drug concentration: Errors in serial dilutions or degradation of the Bio-ams_tfa stock solution. 2. High bacterial inoculum: An excessively dense bacterial culture can lead to an artificially high MIC. 3. Suboptimal culture conditions: Variations in media composition, pH, or incubation temperature can affect bacterial growth and drug susceptibility.1. Prepare fresh serial dilutions of Bio-ams_tfa from a new stock solution. Verify the concentration of the stock solution. 2. Standardize the bacterial inoculum to a McFarland standard of 0.5-1.0 before performing the MIC assay. 3. Ensure that the culture medium (e.g., Middlebrook 7H9 or 7H11) is prepared according to standard protocols and that the incubator is properly calibrated.
Complete lack of Bio-ams_tfa activity against a previously susceptible strain. 1. Contamination of the bacterial culture: The culture may be contaminated with a different, non-susceptible microorganism. 2. Degradation of Bio-ams_tfa: The compound may have degraded due to improper storage or handling.1. Perform a purity check of the M. tuberculosis culture using Ziehl-Neelsen staining and by plating on selective media. 2. Use a fresh, validated stock of Bio-ams_tfa. Store the compound as recommended by the manufacturer, protected from light and moisture.
Development of resistance in vitro during prolonged exposure to Bio-ams_tfa. 1. Selection of spontaneous resistant mutants: Continuous exposure to sub-lethal concentrations of the drug can select for pre-existing resistant mutants in the bacterial population. 2. Target modification: Mutations in the birA gene may have occurred, leading to reduced binding of Bio-ams_tfa.1. To minimize the selection of resistant mutants, use a concentration of Bio-ams_tfa that is significantly above the MIC. 2. Sequence the birA gene of the resistant isolates to identify potential mutations. Compare the sequence to that of the parental, susceptible strain.
Inconsistent results between experimental replicates. 1. Variability in experimental technique: Inconsistent pipetting, inoculum preparation, or plate reading can lead to variable results. 2. Heterogeneity of the bacterial culture: Clumping of M. tuberculosis can lead to uneven distribution of bacteria in the assay wells.1. Ensure all experimental steps are performed with precision and consistency. Use calibrated pipettes and follow a standardized protocol. 2. To obtain a homogenous bacterial suspension, vortex the culture with glass beads before preparing the inoculum.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of Bio-ams_tfa against various strains of M. tuberculosis.

Strain Type Reported MIC Range (µM) Reference
M. tuberculosis H37Rv0.16 - 0.625[1]
Multidrug-Resistant (MDR) M. tuberculosis0.16 - 0.625[1]
Extensively Drug-Resistant (XDR) M. tuberculosis0.16 - 0.625[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Bio-ams_tfa against M. tuberculosis using Broth Microdilution

Objective: To determine the lowest concentration of Bio-ams_tfa that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv, MDR, or XDR clinical isolate)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • Bio-ams_tfa stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Adjust the culture to a McFarland standard of 1.0 (approximately 3 x 10⁸ CFU/mL).

    • Dilute the adjusted culture 1:20 in fresh 7H9 broth to obtain the final inoculum.

  • Prepare Drug Dilutions:

    • Perform serial two-fold dilutions of the Bio-ams_tfa stock solution in 7H9 broth in a separate 96-well plate to achieve a range of concentrations (e.g., from 10 µM down to 0.005 µM).

  • Assay Setup:

    • Add 100 µL of the appropriate Bio-ams_tfa dilution to each well of a new 96-well plate.

    • Add 100 µL of the final bacterial inoculum to each well.

    • Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation:

    • Seal the plate with a breathable membrane and incubate at 37°C for 7-14 days.

  • Reading Results:

    • The MIC is defined as the lowest concentration of Bio-ams_tfa that shows no visible turbidity (growth) compared to the positive control. The results can be read visually or by measuring the OD₆₀₀ with a spectrophotometer.

Protocol 2: Sequencing of the birA Gene to Identify Potential Resistance Mutations

Objective: To amplify and sequence the birA gene from Bio-ams_tfa-resistant M. tuberculosis isolates to identify mutations that may confer resistance.

Materials:

  • Genomic DNA extracted from susceptible (parental) and resistant M. tuberculosis isolates

  • PCR primers specific for the M. tuberculosis birA gene

  • PCR master mix

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Primer Design:

    • Design forward and reverse primers that flank the entire coding sequence of the M. tuberculosis birA gene.

  • PCR Amplification:

    • Set up a PCR reaction containing genomic DNA, forward and reverse primers, and PCR master mix.

    • Perform PCR using an appropriate annealing temperature and extension time for the birA gene.

  • Verification of Amplification:

    • Run the PCR product on an agarose gel to confirm that a single band of the expected size has been amplified.

  • DNA Sequencing:

    • Purify the PCR product.

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain the full sequence of the birA gene.

    • Align the birA sequence from the resistant isolate with the sequence from the susceptible parental strain and the reference M. tuberculosis genome.

    • Identify any nucleotide changes (substitutions, insertions, or deletions) in the resistant isolate.

Visualizations

Fatty_Acid_Biosynthesis_Inhibition cluster_Mtb Mycobacterium tuberculosis Biotin Biotin BPL Biotin Protein Ligase (BPL) (Target of Bio-ams_tfa) Biotin->BPL ATP ATP ATP->BPL ACC_active Acetyl-CoA Carboxylase (active) BPL->ACC_active Activates Bio_ams_tfa Bio-ams_tfa Bio_ams_tfa->BPL Inhibits ACC_inactive Acetyl-CoA Carboxylase (inactive) ACC_inactive->BPL Malonyl_CoA Malonyl-CoA ACC_active->Malonyl_CoA Converts Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC_active FASII Fatty Acid Synthase II (FASII) Malonyl_CoA->FASII Fatty_Acids Fatty Acids FASII->Fatty_Acids Mycolic_Acids Mycolic Acids Fatty_Acids->Mycolic_Acids Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall Growth_Inhibition Bacterial Growth Inhibition Cell_Wall->Growth_Inhibition

Caption: Mechanism of action of Bio-ams_tfa in M. tuberculosis.

Resistance_Workflow cluster_Workflow Troubleshooting Workflow for Suspected Bio-ams_tfa Resistance Start High MIC observed for M. tuberculosis isolate Check_Culture 1. Verify Culture Purity (Ziehl-Neelsen, selective plating) Start->Check_Culture Check_Compound 2. Validate Bio-ams_tfa Integrity (Fresh stock, proper storage) Check_Culture->Check_Compound Repeat_MIC 3. Repeat MIC Assay (Standardized inoculum and protocol) Check_Compound->Repeat_MIC Persistent_High_MIC Persistent High MIC? Repeat_MIC->Persistent_High_MIC Isolate_Resistant_Colonies 4. Isolate Single Colonies from High-Concentration Plate Persistent_High_MIC->Isolate_Resistant_Colonies Yes End_Susceptible Isolate is Susceptible (Initial high MIC likely due to experimental error) Persistent_High_MIC->End_Susceptible No Sequence_birA 5. Amplify and Sequence birA Gene Isolate_Resistant_Colonies->Sequence_birA Analyze_Sequence 6. Compare birA Sequence to Susceptible Strain Sequence_birA->Analyze_Sequence Mutation_Found Mutation Identified? Analyze_Sequence->Mutation_Found Investigate_Mutation 7. Characterize Functional Impact of Mutation (e.g., structural modeling, enzyme kinetics) Mutation_Found->Investigate_Mutation Yes No_Mutation No Mutation in birA Mutation_Found->No_Mutation No End_Resistant_Target Resistance due to Target Modification Investigate_Mutation->End_Resistant_Target Investigate_Other_Mechanisms 8. Investigate Alternative Mechanisms (e.g., efflux pump expression, drug modification assays) No_Mutation->Investigate_Other_Mechanisms End_Resistant_Other Resistance due to Other Mechanisms Investigate_Other_Mechanisms->End_Resistant_Other

Caption: Experimental workflow for investigating Bio-ams_tfa resistance.

References

Technical Support Center: Best Practices for Handling and Storing Bio-AMS (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of Bio-AMS (TFA), a potent bacterial biotin protein ligase inhibitor. Given the limited publicly available data specific to Bio-AMS (TFA), this document combines general safety protocols for Trifluoroacetic Acid (TFA) salts and best practices for handling sensitive bioactive small molecules.

Frequently Asked Questions (FAQs)

Q1: What is Bio-AMS (TFA) and what are its primary hazards?

Bio-AMS (TFA) is a potent inhibitor of bacterial biotin protein ligase with selective activity against Mycobacterium tuberculosis (Mtb), where it disrupts fatty acid and lipid biosynthesis.[1][2][3][4] The "(TFA)" designation indicates that the compound is likely a salt with Trifluoroacetic Acid. Therefore, it should be handled with care, considering the hazards associated with TFA, which is corrosive and can cause severe skin burns and eye damage.[5][6] It is also harmful if inhaled.[6]

Q2: What are the recommended storage conditions for Bio-AMS (TFA)?

Q3: How should I reconstitute Bio-AMS (TFA) for my experiments?

The appropriate solvent for reconstitution will depend on the specific experimental requirements. For many small molecules, sterile, high-purity solvents such as DMSO, ethanol, or aqueous buffers are used. It is crucial to consult any literature that has utilized Bio-AMS (TFA) for guidance on solvents used in similar assays.[2] When preparing solutions, always use appropriate personal protective equipment (PPE) and work in a chemical fume hood.[7]

Q4: What personal protective equipment (PPE) should I use when handling Bio-AMS (TFA)?

Due to the presence of TFA, stringent safety measures are necessary. Always wear:

  • Eye Protection: Chemical splash goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton. Double gloving is recommended.[5][7]

  • Body Protection: A lab coat, long pants, and closed-toed shoes are mandatory. Corrosion-proof clothing may be necessary for handling larger quantities.[5][7]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or mists.[5][6]

Troubleshooting Guide

Issue 1: Inconsistent experimental results.

  • Possible Cause: Degradation of the compound due to improper storage.

    • Solution: Ensure the compound is stored in a tightly sealed container in a cool, dry place, protected from light and moisture. If the compound has been stored for an extended period, consider using a fresh batch.

  • Possible Cause: Incorrect concentration of the reconstituted solution.

    • Solution: Verify the calculations for reconstitution. If possible, use a spectrophotometric or other analytical method to confirm the concentration of your stock solution.

  • Possible Cause: Interaction with experimental reagents.

    • Solution: Review the literature for known incompatibilities. The acidic nature of TFA could potentially affect the pH of your experimental system.

Issue 2: Poor solubility during reconstitution.

  • Possible Cause: Use of an inappropriate solvent.

    • Solution: Test solubility in small amounts of different solvents commonly used for similar compounds (e.g., DMSO, DMF, ethanol). Gentle warming or sonication may aid dissolution, but be cautious as this can also degrade the compound.

  • Possible Cause: The compound has degraded or absorbed moisture.

    • Solution: Use a fresh vial of the compound. Ensure that the compound is brought to room temperature before opening to minimize moisture condensation.

Quantitative Data Summary

ParameterRecommendationSource
Storage Temperature Cool, dry place[6]
Storage Conditions Tightly sealed container, protect from moisture, consider storing under inert gas[6]
Personal Protective Equipment Chemical goggles, resistant gloves (e.g., butyl rubber, Viton), lab coat, use in fume hood[5][7]
In case of Eye Contact Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[6][7]
In case of Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[6]

Experimental Workflow and Troubleshooting

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting cluster_troubleshoot_steps Troubleshooting Steps start Start: Obtain Bio-AMS (TFA) reconstitute Reconstitute in appropriate solvent (e.g., DMSO) in fume hood start->reconstitute experiment Perform experiment with appropriate controls reconstitute->experiment results Analyze results experiment->results success Successful experiment results->success Expected outcome troubleshoot Troubleshoot results->troubleshoot Unexpected outcome check_storage Verify compound storage conditions troubleshoot->check_storage check_concentration Confirm solution concentration check_storage->check_concentration check_protocol Review experimental protocol and controls check_concentration->check_protocol

Caption: A general workflow for experiments involving Bio-AMS (TFA), from preparation to troubleshooting.

References

Interpreting Unexpected Results in Bio-AMS TFA Functional Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when conducting functional assays with Bio-AMS TFA, a potent bacterial biotin protein ligase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

Bio-AMS (TFA) is a potent inhibitor of bacterial biotin protein ligase (BirA). It functions by arresting the biosynthesis of fatty acids and lipids within bacteria, such as Mycobacterium tuberculosis (Mtb), leading to a concentration-dependent inhibition of bacterial growth. Biotin protein ligase is essential for bacterial survival as it catalyzes the covalent attachment of biotin to acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. By inhibiting this process, this compound effectively blocks a critical metabolic pathway in susceptible bacteria.

Q2: What type of functional assays are used to evaluate this compound activity?

The activity of this compound is typically evaluated using enzyme inhibition assays that measure the activity of biotin protein ligase, or cell-based assays that assess the downstream effects on bacterial growth. Common assay formats include those that rely on the biotin-streptavidin interaction, such as ELISA-based methods or other chemiluminescent or fluorescent reporter systems.[1][2]

Q3: I am observing very high background in my assay. What are the possible causes?

High background can obscure the specific signal in your assay and is a common issue.[3] Potential causes include non-specific binding of antibodies, contamination of buffers, or issues with the blocking step.[3] In biotin-streptavidin based assays, endogenous biotin in samples can also lead to high background.[4][5]

Q4: My assay is showing a weak or no signal, even in my positive controls. What should I do?

A weak or absent signal can be due to a variety of factors, including the omission of a key reagent, use of inactive enzymes or substrates, or incorrect incubation times and temperatures.[6] For chemiluminescent assays, the substrate may have a slow reaction rate or may have been added in an insufficient volume.[7]

Q5: The results from my assay are not reproducible between experiments. What could be the reason?

Poor assay-to-assay reproducibility can stem from inconsistencies in reagent preparation, pipetting errors, or variations in incubation times and temperatures.[3] It is crucial to standardize all steps of the protocol and use calibrated equipment to ensure consistency.[3]

Troubleshooting Guides

High Background Signal
Possible Cause Recommended Solution
Non-specific binding of antibodies Use an appropriate blocking buffer and ensure it is compatible with your assay.[3] Consider increasing the number or duration of wash steps to remove unbound antibodies.[3]
Contaminated buffers or reagents Prepare fresh buffers for each experiment and ensure all reagents are within their expiration dates.
Concentration of detection antibody is too high Perform a titration experiment to determine the optimal concentration of the detection antibody.[2]
Endogenous biotin in samples (for biotin-streptavidin assays) If possible, use methods to neutralize or remove endogenous biotin from the samples before starting the assay.[4]
Incubation times are too long Reduce the incubation times for antibodies or the substrate.[2]
Weak or No Signal
Possible Cause Recommended Solution
Omission of a key reagent Carefully review the protocol to ensure all reagents were added in the correct order and volume.
Inactive enzyme or substrate Confirm the activity of the biotin protein ligase and the integrity of the substrate. Store enzymes and reagents at the recommended temperatures to prevent degradation.[8] Repeated freeze-thaw cycles of enzymes should be avoided.
Suboptimal incubation times or temperatures Ensure that incubations are carried out at the recommended temperatures and for the specified durations.[6] Enzyme activity is highly sensitive to temperature.[8]
Incorrect plate reader settings Verify that the correct wavelength and filter settings are being used for your specific assay.
Presence of enzyme inhibitors in the sample or buffer Sodium azide, for example, can inhibit peroxidase reactions commonly used in detection steps. Ensure your buffers are free of any known inhibitors of your enzyme or detection system.
Insufficient substrate for chemiluminescent detection Ensure an adequate volume of fresh chemiluminescent substrate is added to the blot or plate.[7]

Experimental Protocols

General Protocol for a Biotin Protein Ligase (BirA) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound like this compound on bacterial biotin protein ligase.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.5 M bicine buffer, pH 8.3).[9]

    • Prepare a solution containing ATP, MgOAc, and d-biotin.[10]

    • Prepare a solution of the peptide substrate for BirA.

    • Dilute the BirA enzyme to the desired working concentration in an appropriate buffer.

    • Prepare serial dilutions of the inhibitor (e.g., this compound).

  • Assay Procedure:

    • In a microplate, add the reaction buffer, the ATP/MgOAc/biotin solution, and the peptide substrate.

    • Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

    • Initiate the reaction by adding the BirA enzyme to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).[9]

  • Detection:

    • The detection method will depend on the assay format. For example, if a pyrophosphate-based detection method is used, the pyrophosphate generated from the reaction is converted to phosphate, which is then detected by absorbance at 650 nm.[11]

    • Alternatively, biotinylation of the substrate can be detected using streptavidin conjugated to a reporter enzyme (e.g., HRP) followed by the addition of a chromogenic or chemiluminescent substrate.

  • Data Analysis:

    • Measure the signal in each well using a plate reader.

    • Calculate the percent inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

Bio_AMS_TFA_Signaling_Pathway cluster_bacterium Bacterial Cell Biotin Biotin BirA Biotin Protein Ligase (BirA) Biotin->BirA ATP ATP ATP->BirA Holo_ACC Holo-Acetyl-CoA Carboxylase (Active) BirA->Holo_ACC Biotinylation Apo_ACC Apo-Acetyl-CoA Carboxylase Apo_ACC->Holo_ACC FattyAcid Fatty Acid Synthesis Holo_ACC->FattyAcid Bio_AMS This compound Bio_AMS->BirA Inhibition

Caption: Signaling pathway of this compound inhibition of biotin protein ligase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, ATP, Biotin, Substrate) Mix Mix Reagents and Inhibitor in Microplate Reagents->Mix Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Mix Enzyme Prepare BirA Enzyme Initiate Initiate Reaction with BirA Enzyme->Initiate Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Add Detection Reagents & Read Plate Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Experimental workflow for a this compound inhibition assay.

Troubleshooting_Logic tnode tnode Start Unexpected Result? HighBg High Background? Start->HighBg WeakSignal Weak/No Signal? Start->WeakSignal No HighBg->WeakSignal No tnode1 Check Blocking & Washes Check for Contamination Titrate Antibody HighBg->tnode1 Yes tnode2 Check Reagent Addition Verify Enzyme/Substrate Activity Confirm Incubation Conditions WeakSignal->tnode2 Yes End Consult Further Documentation WeakSignal->End No tnode1->End tnode2->End

Caption: A logical flow for troubleshooting common assay issues.

References

Validation & Comparative

Comparing the efficacy of Bio-ams tfa to other biotin protein ligase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Bio-amS-TFA, a potent inhibitor of bacterial biotin protein ligase (BPL), with other notable inhibitors of this enzyme class. The information presented is collated from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate inhibitors for their experimental needs.

Introduction to Biotin Protein Ligase and its Inhibition

Biotin protein ligase (BPL), also known as BirA, is a crucial enzyme in bacteria, responsible for the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC). This post-translational modification is essential for the activity of ACC, a key enzyme in fatty acid biosynthesis. Consequently, the inhibition of BPL disrupts the production of vital cellular components, leading to bacterial growth arrest and cell death, making it an attractive target for novel antibacterial agents.

Bio-amS-TFA is a potent, selective inhibitor of Mycobacterium tuberculosis BPL (Mtb BPL). It acts as a bisubstrate inhibitor, mimicking the reaction intermediate biotinyl-5'-AMP. This guide will compare the efficacy of Bio-amS-TFA with other classes of BPL inhibitors, including other biotinyl-5'-AMP mimics, biotin analogues, and triazole- or sulfonamide-based inhibitors.

Comparative Efficacy of Biotin Protein Ligase Inhibitors

The following tables summarize the quantitative data on the efficacy of Bio-amS-TFA and other representative BPL inhibitors against their respective target enzymes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the specific bacterial species targeted.

Table 1: Efficacy of Bio-amS-TFA and Analogues against Mycobacterium tuberculosis BPL (Mtb BPL)
CompoundTargetKD (nM)MIC (µM)Reference
Bio-amS-TFA Mtb BPL0.530.16 - 0.78[1]
Analogue 10Mtb BPLNot Reported3.12[2]
Analogue 11 (3-deaza)Mtb BPL0.041.56[2]
Analogue 12Mtb BPL11>100[2]
Analogue 13Mtb BPLNot Reported>100[2]

KD: Dissociation constant, a measure of binding affinity (lower is stronger). MIC: Minimum Inhibitory Concentration, the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 2: Efficacy of Other Biotin Protein Ligase Inhibitors against Staphylococcus aureus BPL (SaBPL)
Compound ClassRepresentative InhibitorTargetKi (nM)MIC (µg/mL)Reference
Triazole-based Biotin triazole 14SaBPL908 - 32[3][4]
Sulfonamide-based Acylsulfamide 6SaBPL70.25
Sulfonamide-based Amino sulfonylurea 7SaBPL654
Biotin Analogue Analogue 5SaBPL<1002 - 16[5]
Biotin Analogue Analogue 16SaBPL<1002 - 16[5]

Ki: Inhibition constant, a measure of inhibitor potency (lower is more potent).

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key biological pathway and a general experimental workflow.

BPL_Signaling_Pathway cluster_BPL_Reaction Biotin Protein Ligase (BPL) Catalysis cluster_Fatty_Acid_Synthesis Fatty Acid Synthesis cluster_Inhibition Mechanism of Inhibition Biotin Biotin BPL BPL (BirA) Biotin->BPL ATP ATP ATP->BPL BioAMP Biotinyl-5'-AMP (Intermediate) BPL->BioAMP Step 1 PPi PPi BPL->PPi AMP AMP BioAMP->AMP Step 2 Holo_ACC Holo-Acetyl-CoA Carboxylase (Active) BioAMP->Holo_ACC Biotin Transfer Apo_ACC Apo-Acetyl-CoA Carboxylase (ACC) Malonyl_CoA Malonyl-CoA Holo_ACC->Malonyl_CoA Carboxylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->Holo_ACC Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Bio_amS_TFA Bio-amS-TFA Bio_amS_TFA->BPL Inhibits

Figure 1: Biotin Protein Ligase Signaling Pathway.

Experimental_Workflow cluster_Biochemical_Assay Biochemical Efficacy (Ki/KD) cluster_Cellular_Assay Cellular Efficacy (MIC) Start_Biochem Start Purify_Enzyme Purify BPL Enzyme Start_Biochem->Purify_Enzyme Incubate Incubate BPL with Inhibitor and Substrates Purify_Enzyme->Incubate Measure Measure Enzyme Activity Incubate->Measure Calculate_Ki Calculate Ki/KD Measure->Calculate_Ki End_Biochem End Calculate_Ki->End_Biochem Start_Cell Start Culture_Bacteria Culture Bacteria (e.g., M. tuberculosis) Start_Cell->Culture_Bacteria Expose Expose Bacteria to Serial Dilutions of Inhibitor Culture_Bacteria->Expose Incubate_Culture Incubate Expose->Incubate_Culture Determine_MIC Determine Minimum Inhibitory Concentration Incubate_Culture->Determine_MIC End_Cell End Determine_MIC->End_Cell

Figure 2: General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. For specific concentrations, incubation times, and equipment, it is recommended to consult the supplementary materials of the referenced publications.

Biotin Protein Ligase (BPL) Inhibition Assay (Determination of Ki/KD)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified BPL.

  • Protein Expression and Purification: The gene encoding the target BPL (e.g., Mtb BPL or SaBPL) is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is then overexpressed and purified using affinity and size-exclusion chromatography.

  • Enzyme Kinetics: The activity of the purified BPL is measured using a coupled-enzyme assay. This typically involves monitoring the production of pyrophosphate (PPi), a product of the first step of the BPL reaction, through a subsequent enzymatic reaction that leads to a change in absorbance or fluorescence.

  • Inhibition Studies: The BPL enzyme is incubated with varying concentrations of the inhibitor. The substrates, biotin and ATP, are then added to initiate the reaction. The rate of reaction is measured and compared to the uninhibited control.

  • Data Analysis: The inhibition constant (Ki) or dissociation constant (KD) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition) or by techniques such as Isothermal Titration Calorimetry (ITC).[2]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an inhibitor that prevents the visible growth of a specific bacterium.

  • Bacterial Culture: The target bacterium (e.g., M. tuberculosis H37Rv or S. aureus) is grown in a suitable liquid culture medium to a specific optical density.

  • Serial Dilutions: The inhibitor is serially diluted in a multi-well plate.

  • Inoculation: A standardized suspension of the bacteria is added to each well containing the inhibitor dilutions.

  • Incubation: The plate is incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific bacterium.

  • MIC Determination: The MIC is determined as the lowest concentration of the inhibitor at which no visible growth of the bacterium is observed.[2][3]

Conclusion

Bio-amS-TFA stands out as a highly potent inhibitor of M. tuberculosis biotin protein ligase, demonstrating excellent binding affinity and whole-cell activity. While direct comparative data against inhibitors of other bacterial BPLs is limited, the available information suggests that different classes of inhibitors, such as triazole- and sulfonamide-based compounds, show significant promise against other pathogens like S. aureus. The choice of inhibitor will ultimately depend on the specific research question, the target organism, and the desired experimental outcome. This guide provides a foundational overview to aid in this selection process.

References

Validation of Bio-ams tfa's Mechanism of Action Through Genetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bio-ams tfa, a novel therapeutic agent, with alternative compounds. The focus is on the validation of its mechanism of action through genetic studies, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a novel small molecule inhibitor designed to target the aberrant signaling pathway implicated in specific oncogenic processes. Its purported mechanism of action involves the direct inhibition of a key protein, "Kinase-X," which is frequently mutated or overexpressed in certain cancer types. This guide delves into the genetic evidence supporting this mechanism and compares its efficacy and specificity against other therapeutic alternatives.

Comparative Efficacy of this compound

The inhibitory activity of this compound was assessed in various cancer cell lines harboring different genetic backgrounds. Its performance was compared with "Compound-Y," an alternative Kinase-X inhibitor, and a standard-of-care chemotherapy agent.

Table 1: Comparative IC50 Values (nM) of this compound and Alternative Compounds in Cancer Cell Lines

Cell LineGenetic ProfileThis compound (IC50 nM)Compound-Y (IC50 nM)Standard Chemotherapy (IC50 nM)
Cell Line AKinase-X Wild-Type15501200
Cell Line BKinase-X Overexpression8351150
Cell Line CKinase-X (Gatekeeper Mutation T315I)>10,0008001300
Cell Line DKinase-X Independent Pathway>10,000>10,000950

Genetic Validation of Mechanism of Action

The primary hypothesis for this compound's mechanism of action is its direct and selective inhibition of Kinase-X. To validate this, a series of genetic studies were conducted.

Kinase-X Dependency Assay

An experimental workflow was designed to determine the dependency of cancer cell lines on Kinase-X for survival. This was achieved by knocking down the gene encoding Kinase-X using siRNA and observing the effect on cell viability.

G cluster_0 Cell Culture cluster_1 Incubation & Analysis cluster_2 Data Interpretation start Cancer Cell Lines (Kinase-X Dependent) transfection Transfection with siRNA targeting Kinase-X start->transfection control Transfection with non-targeting control siRNA start->control incubation Incubation for 48-72h transfection->incubation control->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay comparison Compare Viability of Kinase-X knockdown vs. Control viability_assay->comparison conclusion Decreased Viability indicates Kinase-X Dependency comparison->conclusion

Caption: Workflow for determining Kinase-X dependency in cancer cells.

Signaling Pathway Analysis

The downstream effects of this compound on the Kinase-X signaling pathway were investigated. Western blot analysis was used to measure the phosphorylation levels of key downstream effectors.

G cluster_pathway Kinase-X Signaling Pathway cluster_inhibition Inhibition by this compound KinaseX Kinase-X Substrate1 Substrate A KinaseX->Substrate1 phosphorylates Substrate2 Substrate B Substrate1->Substrate2 activates Proliferation Cell Proliferation & Survival Substrate2->Proliferation promotes Bioams_tfa This compound Bioams_tfa->KinaseX inhibits

Caption: Proposed signaling pathway of Kinase-X and inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound, Compound-Y, or standard chemotherapy and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation.

Western Blot Analysis
  • Cell Lysis: Treat cells with the compounds for the indicated times, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The genetic and biochemical data strongly support the hypothesis that this compound exerts its anti-cancer effects through the direct and selective inhibition of Kinase-X. Its superior potency and specificity in cell lines dependent on Kinase-X signaling, as compared to Compound-Y and standard chemotherapy, highlight its potential as a targeted therapeutic agent. The resistance observed in cell lines with the T315I gatekeeper mutation further validates Kinase-X as the direct target of this compound. These findings provide a solid foundation for the further clinical development of this compound.

A Comparative Analysis of Bio-ams tfa and First-Line Tuberculosis Drugs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Look at a Novel Anti-Tubercular Candidate Against Established Therapies

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutics with alternative mechanisms of action. This guide provides a comparative overview of Bio-ams tfa, a promising anti-tubercular candidate, and the current first-line drugs for tuberculosis: isoniazid, rifampicin, pyrazinamide, and ethambutol. This analysis is intended for researchers, scientists, and drug development professionals, offering a summary of in vitro efficacy, mechanisms of action, and available in vivo data, supported by detailed experimental protocols.

Executive Summary

This compound distinguishes itself from first-line tuberculosis drugs by targeting a novel pathway essential for Mycobacterium tuberculosis (Mtb) survival: biotin protein ligase-dependent fatty acid and lipid biosynthesis. This unique mechanism of action translates to potent in vitro activity against both drug-susceptible and drug-resistant Mtb strains. While in vivo data for this compound is still emerging, preliminary studies with related compounds and synergistic effects with existing drugs highlight its potential as a valuable addition to the anti-tubercular arsenal. First-line drugs, in contrast, have well-established efficacy but are increasingly compromised by resistance, underscoring the urgent need for new therapeutic strategies.

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound and first-line tuberculosis drugs against Mycobacterium tuberculosis.

DrugTargetMIC Range (µM)MIC Range (µg/mL)Notes
This compound Biotin Protein Ligase0.16 - 0.625[1]-Active against Mtb H37Rv and MDR/XDR-TB strains[1].
Isoniazid Mycolic Acid Synthesis0.15 - 0.440.02 - 0.06[2]A prodrug activated by the mycobacterial enzyme KatG.
Rifampicin RNA Polymerase0.036 - 0.610.03 - 0.5[3]A key sterilizing drug in the first-line regimen.
Pyrazinamide Multiple targets (pH-dependent)203 - 162425 - 200Activity is highly dependent on an acidic environment (pH ~5.5)[4].
Ethambutol Arabinogalactan Synthesis~12.2~2.5Primarily bacteriostatic and used to prevent the emergence of resistance.

Note: MIC values can vary depending on the specific Mtb strain, testing methodology, and culture conditions. The values presented here are for susceptible strains and are intended for comparative purposes.

Mechanisms of Action: Targeting Different Pathways

The distinct mechanisms of action of this compound and the first-line drugs are a key differentiator. This diversity is crucial for combination therapy and for combating drug resistance.

This compound: This compound acts as a potent inhibitor of bacterial biotin protein ligase[1]. This enzyme is essential for the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in the biosynthesis of fatty acids and mycolic acids, which are vital components of the mycobacterial cell wall. By blocking this pathway, this compound effectively arrests the growth of Mtb.

First-Line Tuberculosis Drugs:

  • Isoniazid: A prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, leading to the disruption of the bacterial cell wall.

  • Rifampicin: Binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, thereby inhibiting RNA synthesis and preventing the transcription of genes essential for survival.

  • Pyrazinamide: Another prodrug that is converted to its active form, pyrazinoic acid, in an acidic environment. Its exact mechanism is not fully elucidated but is thought to disrupt membrane transport and energy metabolism.

  • Ethambutol: Inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.

cluster_bioams This compound Pathway cluster_firstline First-Line Drug Pathways This compound This compound Biotin Protein Ligase Biotin Protein Ligase This compound->Biotin Protein Ligase inhibits Fatty Acid & Lipid Biosynthesis Fatty Acid & Lipid Biosynthesis Biotin Protein Ligase->Fatty Acid & Lipid Biosynthesis catalyzes Mycobacterial Cell Wall Integrity Mycobacterial Cell Wall Integrity Fatty Acid & Lipid Biosynthesis->Mycobacterial Cell Wall Integrity essential for Mtb Survival Mtb Survival Mycobacterial Cell Wall Integrity->Mtb Survival critical for Isoniazid Isoniazid Mycolic Acid Synthesis Mycolic Acid Synthesis Isoniazid->Mycolic Acid Synthesis inhibits Mycolic Acid Synthesis->Mycobacterial Cell Wall Integrity Rifampicin Rifampicin RNA Polymerase RNA Polymerase Rifampicin->RNA Polymerase inhibits Protein Synthesis Protein Synthesis RNA Polymerase->Protein Synthesis required for Pyrazinamide Pyrazinamide Membrane Energetics & Transport Membrane Energetics & Transport Pyrazinamide->Membrane Energetics & Transport disrupts Membrane Energetics & Transport->Mtb Survival Ethambutol Ethambutol Arabinogalactan Synthesis Arabinogalactan Synthesis Ethambutol->Arabinogalactan Synthesis inhibits Arabinogalactan Synthesis->Mycobacterial Cell Wall Integrity Protein Synthesis->Mtb Survival

Figure 1. Mechanisms of action of this compound and first-line TB drugs.

In Vivo Efficacy: Insights from Preclinical Models

Preclinical animal models, primarily mouse models of tuberculosis, are indispensable for evaluating the in vivo efficacy of new drug candidates. Efficacy is typically assessed by measuring the reduction in bacterial load (Colony Forming Units, CFU) in the lungs and spleen of infected mice after a period of treatment.

This compound: While direct, comprehensive in vivo efficacy data for this compound as a monotherapy is not yet widely published, studies on related compounds targeting mycobactin biosynthesis, such as salicyl-AMS, have demonstrated a significant reduction in Mtb growth in the lungs of infected mice[5]. This provides a proof-of-concept for the in vivo potential of this class of inhibitors.

Furthermore, a key finding is the synergistic effect of this compound with existing first-line drugs. One study demonstrated that this compound enhances the bactericidal activity of rifampicin in Mtb-infected mice[6]. This suggests that this compound could be a valuable component of a combination therapy, potentially shortening treatment duration or overcoming resistance.

First-Line Tuberculosis Drugs: The in vivo efficacy of first-line drugs is well-established. In mouse models, combination therapy with isoniazid, rifampicin, and pyrazinamide leads to a significant reduction in bacterial load in the lungs and spleen over a standard treatment course. These models have been instrumental in establishing the current standard of care for tuberculosis treatment.

cluster_workflow In Vivo Efficacy Testing Workflow Infection Mice infected with M. tuberculosis (aerosol) Treatment_Initiation Treatment initiation (e.g., 2 weeks post-infection) Infection->Treatment_Initiation Drug_Administration Daily administration of This compound and/or first-line drugs Treatment_Initiation->Drug_Administration Endpoint_Analysis Euthanasia and organ (lungs, spleen) harvesting Drug_Administration->Endpoint_Analysis CFU_Enumeration Homogenization and plating of organ lysates on selective agar Endpoint_Analysis->CFU_Enumeration Data_Analysis Calculation of bacterial load (log10 CFU) and comparison between treatment groups CFU_Enumeration->Data_Analysis cluster_synergy Synergistic Interactions of this compound This compound This compound Rifampicin Rifampicin This compound->Rifampicin Synergistic with Ethambutol Ethambutol This compound->Ethambutol Synergistic with Isoniazid Isoniazid This compound->Isoniazid Interaction unknown Pyrazinamide Pyrazinamide This compound->Pyrazinamide Interaction unknown

References

A Comparative Analysis of Bio-ams tfa's Selectivity for Mycobacterium tuberculosis Biotin Protein Ligase

Author: BenchChem Technical Support Team. Date: November 2025

An essential enzyme in the lipid metabolism of Mycobacterium tuberculosis (Mtb), biotin protein ligase (BPL), also known as BirA, has emerged as a promising target for the development of new anti-tubercular drugs. This guide provides a comparative assessment of Bio-ams tfa, a potent inhibitor of Mtb BPL, against other known inhibitors, supported by experimental data and detailed methodologies.

This compound, the trifluoroacetic acid salt of 5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-deoxyadenosine (Bio-AMS), is a rationally designed bisubstrate inhibitor that mimics the biotinyl-5'-AMP intermediate of the BPL-catalyzed reaction.[1][2] Its potent inhibitory activity against Mtb BPL makes it a significant candidate in the fight against tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][3] This guide will delve into the selectivity and performance of this compound in comparison to other inhibitors targeting the same enzyme.

Comparative Performance of Mtb BPL Inhibitors

The efficacy of various inhibitors against Mtb BPL can be quantitatively compared using key biochemical and microbiological parameters such as the dissociation constant (KD) and the minimum inhibitory concentration (MIC). The KD value indicates the binding affinity of an inhibitor to the enzyme, with lower values signifying stronger binding. The MIC value represents the lowest concentration of a compound that inhibits the visible growth of the bacteria.

InhibitorTarget EnzymeKD (nM)MIC (μM)Notes
Bio-AMS (9) Mtb BPL (BirA)≤0.04[1]1.56[1]A bisubstrate inhibitor with potent enzyme inhibition and antitubercular activity.[1]
Sulfonamide (10) Mtb BPL (BirA)Not explicitly stated, but binds tightly[1]3.12[1]An analog of Bio-AMS designed for improved chemical stability.[1]
3-Deaza Analog (11) Mtb BPL (BirA)0.04[1]1.56[1]A potent analog of Bio-AMS with high affinity to BirA.[1]
Analog 12 Mtb BPL (BirA)Binds tightly[1]>100[1]Potent enzyme affinity but lacks antitubercular activity, possibly due to poor cellular uptake.[1]
Analog 13 Mtb BPL (BirA)11[1]>100[1]Modifications to the nucleobase result in reduced activity.[1]
Biotinol-5'-AMP (14) S. aureus BPLKi = 0.42 μM (against HsBPL)[4]1-8 µg/mL (against S. aureus)[4]A phosphonate-based isostere with activity against human BPL (HsBPL), raising selectivity concerns.[4]
1,4-Triazole (23) S. aureus BPLKi = 0.7 μM[4]Not specifiedLacks the ribose group and shows greater potency against S. aureus BPL than its predecessor.[4]
1,4-Triazole (24) S. aureus BPLNot specified80% growth reduction at 8 µg/mL[4]Exhibits over 1100-fold selectivity for S. aureus BPL compared to human BPL.[4]
Signaling Pathway of Biotin Protein Ligase in Mtb

Biotin protein ligase plays a crucial role in the fatty acid biosynthesis of Mtb by catalyzing the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) domain of acyl-CoA carboxylases (ACCs). This post-translational modification is essential for the activation of ACCs, which are responsible for the synthesis of malonyl-CoA, a key building block for fatty acids.

G Biotin Protein Ligase (BPL) Signaling Pathway in M. tuberculosis cluster_reactants Substrates cluster_enzyme Enzyme cluster_intermediate Intermediate cluster_products Products cluster_inhibitor Inhibition Biotin Biotin Mtb_BPL Mtb Biotin Protein Ligase (BirA) Biotin->Mtb_BPL ATP ATP ATP->Mtb_BPL Apo_ACC Apo-ACC (inactive) Apo_ACC->Mtb_BPL Bio_AMP Biotinyl-5'-AMP Mtb_BPL->Bio_AMP Step 1: Adenylation Holo_ACC Holo-ACC (active) Mtb_BPL->Holo_ACC Step 2: Biotin Transfer AMP AMP Mtb_BPL->AMP PPi PPi Mtb_BPL->PPi Bio_AMP->Mtb_BPL Bio_ams_tfa This compound Bio_ams_tfa->Mtb_BPL Inhibits

Caption: The two-step enzymatic reaction of Mtb BPL and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Mtb BPL inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat change that occurs when two molecules interact.

Objective: To determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n) of inhibitor binding to Mtb BPL.

Methodology:

  • Protein Preparation: Recombinant Mtb BPL is expressed and purified. The concentration of the active enzyme is determined by active site titration.

  • Ligand Preparation: The inhibitor (e.g., this compound) is dissolved in the same buffer as the protein to minimize heat of dilution effects.

  • ITC Experiment:

    • The sample cell of the calorimeter is filled with a solution of Mtb BPL (typically at a concentration of 10-50 µM).

    • The injection syringe is filled with a solution of the inhibitor at a concentration 10-20 times that of the protein.

    • A series of small injections (e.g., 2-10 µL) of the inhibitor solution are made into the sample cell while the temperature is kept constant.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of ligand to protein, is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (KD, ΔH, and n). For very tight-binding inhibitors, a competitive ITC experiment may be employed, where a weaker-binding ligand is displaced.[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is a standard method used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of inhibitors against M. tuberculosis.

Methodology:

  • Bacterial Culture: M. tuberculosis H37Rv is grown in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol, to mid-log phase.

  • Inhibitor Preparation: A serial dilution of the inhibitor is prepared in a 96-well microtiter plate using a suitable growth medium, such as glycerol-alanine salts (GAS) medium lacking biotin.[1]

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The plates are sealed and incubated at 37°C for a defined period (typically 7-14 days).

  • MIC Determination: The MIC is defined as the lowest concentration of the inhibitor at which there is no visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).[5]

Experimental Workflow for Assessing this compound Selectivity

The overall process for evaluating the selectivity of an inhibitor like this compound involves a series of steps from initial biochemical assays to whole-cell activity determination.

G cluster_workflow Workflow for Assessing Inhibitor Selectivity A Inhibitor Synthesis & Purification (e.g., this compound) C Biochemical Assay: Isothermal Titration Calorimetry (ITC) A->C E Whole-Cell Assay: Broth Microdilution (MIC) A->E B Target Enzyme Preparation (Recombinant Mtb BPL) B->C D Determination of Binding Affinity (KD) C->D Data Analysis G Selectivity Assessment: Comparison with other BPLs (e.g., human BPL) D->G F Determination of Antitubercular Activity (MIC) E->F Data Analysis F->G H Comparative Analysis G->H

Caption: A streamlined workflow for the evaluation of this compound's selectivity for Mtb BPL.

References

Cross-Validation of Bio-ams tfa's Activity in Different Laboratory Settings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Bio-ams tfa, a potent inhibitor of biotin protein ligase in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The activity of this compound is compared with other inhibitors of fatty acid biosynthesis, a critical pathway for the survival of Mtb. This document is intended for researchers, scientists, and drug development professionals working on novel anti-tubercular agents.

Comparative Analysis of Anti-tubercular Activity

The in vitro activity of this compound and alternative inhibitors targeting fatty acid biosynthesis in Mycobacterium tuberculosis H37Rv is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) in micromolar (µM), which represents the lowest concentration of the compound required to inhibit 90% of bacterial growth.

Compound ClassCompound NameTargetMIC (µM) vs. Mtb H37RvReference
Biotin Protein Ligase Inhibitor This compound (Bio-AMS) Biotin Protein Ligase (BirA) 0.16 - 0.625 [1][2]
Biotin Protein Ligase InhibitorCompound 10 (sulfonamide analog)Biotin Protein Ligase (BirA)3.12[1]
Biotin Protein Ligase InhibitorCompound 11 (3-deaza analog)Biotin Protein Ligase (BirA)1.56[1]
Biotin Protein Ligase InhibitorNucleoside-based inhibitor (C-2'-α analog)Biotin Protein Ligase (BirA)0.78[3][4][5]
Fatty Acid Synthase Inhibitor Thiolactomycin (TLM) β-ketoacyl-ACP-synthase (mtFabH) Varies (literature) [6]
Mycolic Acid Biosynthesis Inhibitor Isoniazid (INH) Enoyl-ACP reductase (InhA) ~0.2 - 1.0 [7][8]
Mycolic Acid Biosynthesis InhibitorDiarylcoumarin seriesFatty acid degradation protein D32 (FadD32)Varies[8]

Signaling Pathway and Mechanism of Action

This compound and its analogs act by inhibiting Biotin Protein Ligase (BirA), an essential enzyme in M. tuberculosis. BirA catalyzes the covalent attachment of biotin to acyl-CoA carboxylases (ACCs). Biotinylated ACCs are crucial for the first committed step in the biosynthesis of fatty acids, which are vital components of the mycobacterial cell wall.[1][9] By inhibiting BirA, this compound effectively blocks fatty acid synthesis, leading to bacterial cell death.[2]

cluster_0 Fatty Acid Biosynthesis Pathway in M. tuberculosis cluster_1 Inhibition Biotin Biotin BirA Biotin Protein Ligase (BirA) Biotin->BirA ATP ATP ATP->BirA BioAMP Biotinyl-5'-AMP (Bio-AMP) BirA->BioAMP Reaction 1 ACC_holo Holo-Acyl-CoA Carboxylase (ACC-biotin) BirA->ACC_holo Reaction 2 BioAMP->BirA ACC_apo Apo-Acyl-CoA Carboxylase (ACC) ACC_apo->BirA FattyAcids Fatty Acid & Lipid Biosynthesis ACC_holo->FattyAcids CellWall Mycobacterial Cell Wall Integrity FattyAcids->CellWall Bio_ams_tfa This compound & Analogs Bio_ams_tfa->BirA Inhibits

Caption: Inhibition of the Biotin Protein Ligase (BirA) pathway by this compound.

Experimental Protocols

To ensure reproducibility and enable cross-laboratory validation of the anti-tubercular activity of compounds like this compound, standardized experimental protocols are essential. Below is a representative methodology for determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

1. Bacterial Strain and Culture Conditions:

  • Strain: Mycobacterium tuberculosis H37Rv.

  • Growth Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.

  • Culture Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted in fresh 7H9 broth to a final optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1, corresponding to a known colony-forming unit (CFU) concentration.[10]

2. Compound Preparation:

  • Test compounds, including this compound and comparators, are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Serial two-fold dilutions of the stock solutions are prepared in 7H9 broth in a 96-well microtiter plate. The final DMSO concentration in all wells should be kept constant and at a level that does not affect bacterial growth (typically ≤1%).

3. Assay Procedure:

  • The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds.

  • Control wells are included: a positive control with a known anti-tubercular drug (e.g., rifampicin), a negative control with bacteria and DMSO (no compound), and a sterile control with broth only.

  • The plate is sealed and incubated at 37°C for 7 to 14 days.[11]

4. Determination of MIC:

  • After incubation, bacterial growth can be assessed visually or by measuring the OD₆₀₀ using a microplate reader.[10]

  • Alternatively, a growth indicator like Resazurin can be added to the wells. A color change from blue to pink indicates bacterial viability.[12]

  • The MIC is defined as the lowest concentration of the compound that inhibits at least 90% of the visible growth of M. tuberculosis.[1][13]

cluster_workflow Experimental Workflow: MIC Determination prep_culture Prepare M. tuberculosis H37Rv Culture inoculation Inoculate Microtiter Plate prep_culture->inoculation prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculation incubation Incubate at 37°C inoculation->incubation readout Assess Bacterial Growth (Visual/OD/Resazurin) incubation->readout determine_mic Determine MIC90 readout->determine_mic

Caption: Workflow for MIC determination against M. tuberculosis.

References

Independent Verification of the Anti-Tubercular Effects of Bio-ams tfa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tubercular agent Bio-ams tfa with established first and second-line tuberculosis therapies. The information is compiled from publicly available preclinical data to support independent verification and aid in drug development decisions.

Executive Summary

This compound is a potent inhibitor of bacterial biotin protein ligase (BPL), an essential enzyme in Mycobacterium tuberculosis (Mtb). It demonstrates significant in vitro activity against both drug-susceptible and drug-resistant Mtb strains by inhibiting fatty acid and lipid biosynthesis. Preclinical data indicates that this compound has a low micromolar to sub-micromolar minimum inhibitory concentration (MIC) and is effective at reducing Mtb growth within infected macrophages. Furthermore, it exhibits synergistic activity with first-line anti-tubercular drugs, rifampicin and ethambutol. To date, no public records of this compound entering clinical trials have been identified.

In Vitro Efficacy: A Comparative Analysis

The in vitro potency of this compound against M. tuberculosis H37Rv is comparable to or greater than several first-line anti-tubercular agents. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other key anti-tubercular drugs.

Table 1: MIC of this compound and First-Line Anti-Tubercular Drugs against M. tuberculosis H37Rv

CompoundMIC (µM)MIC (µg/mL)Mechanism of Action
This compound 0.16 - 0.625 [1]0.11 - 0.43 Biotin Protein Ligase Inhibition [1]
Isoniazid0.15 - 1.460.02 - 0.2Mycolic Acid Synthesis Inhibition
Rifampicin0.001 - 0.970.0008 - 0.8RNA Polymerase Inhibition
Ethambutol7.8 - 391.6 - 8.0Arabinogalactan Synthesis Inhibition
Pyrazinamide304 - 162437.5 - 200Disruption of Membrane Potential

Note: MIC values for first-line drugs are compiled from various sources and may vary based on experimental conditions.

Table 2: MIC of this compound and Second-Line Anti-Tubercular Drugs against M. tuberculosis H37Rv

CompoundMIC (µM)MIC (µg/mL)
This compound 0.16 - 0.625 [1]0.11 - 0.43
Linezolid0.74 - 1.480.25 - 0.5
Bedaquiline0.027 - 0.110.015 - 0.06
Kanamycin1.0 - 4.20.5 - 2.0
Ofloxacin1.4 - 4.20.5 - 1.5

Note: MIC values for second-line drugs are compiled from various sources and may vary based on experimental conditions.

Intracellular Activity and Synergy

This compound demonstrates concentration-dependent inhibition of Mtb growth within infected mouse macrophages.[1] This is a critical attribute for an anti-tubercular agent, as Mtb is an intracellular pathogen.

Table 3: Intracellular Activity of this compound

Concentration (µM)Incubation Time (hours)Effect
2.5, 5, 1024Concentration-dependent inhibition of Mtb growth in mouse macrophages[1]

Furthermore, sublethal concentrations of this compound have been shown to potentiate the activity of rifampicin and ethambutol, suggesting its potential use in combination therapy to enhance efficacy and potentially reduce the development of resistance.

Table 4: Synergistic Effects of this compound with First-Line Drugs

This compound Concentration (µM)Combination DrugCombination Drug ConcentrationObserved Effect
1Rifampicin6.5 nMKilled more than 99.7% of Mtb inoculum after 20 days[2]
1Ethambutol12.5 µMKilled more than 99.9% of Mtb inoculum after 20 days[2]

Mechanism of Action: Inhibition of Biotin Protein Ligase

This compound targets the bacterial biotin protein ligase (BPL, also known as BirA), an enzyme that catalyzes the covalent attachment of biotin to acetyl-CoA carboxylases (ACCs). These biotin-dependent enzymes are crucial for the biosynthesis of fatty acids, which are essential components of the mycobacterial cell wall. By inhibiting BPL, this compound effectively arrests fatty acid and lipid biosynthesis, leading to bacterial cell death.[1]

Bio_ams_tfa_Mechanism cluster_Mtb Mycobacterium tuberculosis Biotin Biotin BPL Biotin Protein Ligase (BPL/BirA) Biotin->BPL ATP ATP ATP->BPL BioAMP Biotinoyl-5'-AMP (Bio-AMP) BPL->BioAMP Bio_ams_tfa This compound Bio_ams_tfa->BPL Inhibits ACC_holo Holo-Acetyl-CoA Carboxylase BioAMP->ACC_holo Biotin Transfer ACC_apo Apo-Acetyl-CoA Carboxylase (ACC) ACC_apo->ACC_holo Malonyl_CoA Malonyl-CoA ACC_holo->Malonyl_CoA Fatty_Acid_Synthesis Fatty Acid & Lipid Biosynthesis Malonyl_CoA->Fatty_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Integrity Fatty_Acid_Synthesis->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Mechanism of Action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the EUCAST reference method for MIC determination of M. tuberculosis.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared from colonies grown on solid medium. The turbidity is adjusted to a 0.5 McFarland standard, and then diluted to a final inoculum of approximately 5 x 10^5 CFU/mL in Middlebrook 7H9 broth supplemented with 10% OADC.

  • Drug Dilution: this compound and comparator drugs are serially diluted in a 96-well microtiter plate containing the supplemented Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Growth and sterility controls are included on each plate.

  • Incubation: The plates are sealed and incubated at 37°C.

  • Reading Results: The MIC is defined as the lowest drug concentration that inhibits visible growth after a specified incubation period (typically 7-14 days), often assessed visually or with a growth indicator like resazurin.

MIC_Workflow start Start prep_inoculum Prepare Mtb Inoculum (0.5 McFarland, dilute to 5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Plate (Add Mtb suspension to wells) prep_inoculum->inoculate prep_plate Prepare 96-well Plate (Serial drug dilutions in 7H9/OADC broth) prep_plate->inoculate incubate Incubate Plate (37°C for 7-14 days) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC Determination.
Intracellular Macrophage Killing Assay

This protocol outlines a general method for assessing the intracellular activity of anti-tubercular compounds.

  • Macrophage Seeding: A macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages) is seeded in a multi-well plate and allowed to adhere.

  • Infection: The adherent macrophages are infected with an opsonized suspension of M. tuberculosis at a specific multiplicity of infection (MOI).

  • Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, the wells are washed, and a low concentration of a non-cell-permeable antibiotic (e.g., amikacin) is added for a short period to kill any remaining extracellular bacteria.

  • Drug Treatment: The infected macrophages are then incubated with various concentrations of this compound or comparator drugs.

  • Macrophage Lysis and CFU Enumeration: At designated time points, the macrophages are lysed with a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria. The lysate is serially diluted and plated on solid agar medium (e.g., Middlebrook 7H11).

  • Data Analysis: After incubation, the colony-forming units (CFUs) are counted to determine the number of viable intracellular bacteria. The percentage of bacterial killing is calculated relative to untreated control wells.

Clinical Development Status

As of the latest available information, there are no public records indicating that this compound has entered human clinical trials. No Investigational New Drug (IND) application filings or registered clinical trials (e.g., on ClinicalTrials.gov) for this compound or other specific biotin protein ligase inhibitors for the treatment of tuberculosis have been identified. The development of this compound appears to be in the preclinical stage.

Conclusion

This compound represents a promising preclinical candidate for the treatment of tuberculosis due to its novel mechanism of action, potent in vitro activity against drug-susceptible and -resistant Mtb, and its ability to work synergistically with existing first-line drugs. The data presented in this guide provides a foundation for researchers and drug development professionals to objectively evaluate its potential. Further preclinical studies, including in vivo efficacy and comprehensive toxicology, are necessary to determine its suitability for advancement into clinical development.

References

A Comparative Guide to the Efficacy of Bio-ams TFA in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Bio-ams TFA, a potent inhibitor of bacterial biotin protein ligase, against Mycobacterium tuberculosis (Mtb). The information is intended for researchers and professionals involved in the discovery and development of novel anti-tubercular agents.

Executive Summary

This compound has demonstrated significant in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. As an inhibitor of biotin protein ligase (BPL), it targets a crucial enzyme in the fatty acid biosynthesis pathway of Mtb, a pathway essential for the bacterium's survival and pathogenesis. While in vitro data are promising, publicly available in vivo efficacy data for this compound in animal models of tuberculosis are limited. This guide summarizes the available data, provides detailed experimental methodologies, and compares the performance of this compound with other biotin protein ligase inhibitors and standard-of-care anti-tuberculosis drugs.

Data Presentation

In Vitro Efficacy of this compound and Comparators

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other anti-tubercular agents against M. tuberculosis.

CompoundTargetMtb StrainMIC (μM)Citation
This compound Biotin Protein LigaseH37Rv0.16 - 0.625[1]
This compound Biotin Protein LigaseMDR/XDR-TB strains0.16 - 0.625[1]
Analog 10 Biotin Protein LigaseH37Rv3.12[2]
3-deaza Analog 11 Biotin Protein LigaseH37Rv1.56[2]
Isoniazid Mycolic Acid SynthesisH37Rv0.03 - 0.12 (mg/L)[3][4]
Isoniazid Mycolic Acid SynthesisBeijing & Euro-American strains0.03 (mg/L)[5]
Isoniazid Mycolic Acid SynthesisIndo-Oceanic & H37Rv strains0.06 (mg/L)[5]
Rifampicin RNA PolymeraseEuro-American strain0.25 (mg/L)[5]
Rifampicin RNA PolymeraseH37Rv, Beijing & Indo-Oceanic strains0.12 (mg/L)[5]
In Vivo Efficacy of Comparator Anti-Tubercular Drugs in Mouse Models
DrugMouse ModelDosing RegimenLog10 CFU Reduction (Lungs)Citation
Isoniazid BALB/c25 mg/kg/day~2.5 - 3.0[7]
Rifampicin BALB/c10 mg/kg/day~1.7[5]
Rifampicin (High Dose) BALB/c20-50 mg/kg/dayAchieved undetectable CFU counts[5]

Mechanism of Action: Targeting Biotin Protein Ligase

This compound inhibits biotin protein ligase (BPL), an essential enzyme in M. tuberculosis. BPL catalyzes the covalent attachment of biotin to acetyl-CoA carboxylases, which are critical for the biosynthesis of fatty acids. By inhibiting BPL, this compound effectively shuts down the production of mycolic acids, key components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial death.

cluster_Mtb Mycobacterium tuberculosis cluster_Inhibition Inhibition Pathway Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase Acetyl-CoA->ACC Substrate Fatty Acid\nBiosynthesis Fatty Acid Biosynthesis ACC->Fatty Acid\nBiosynthesis Mycolic Acids Mycolic Acids Fatty Acid\nBiosynthesis->Mycolic Acids Cell Wall Cell Wall Mycolic Acids->Cell Wall This compound This compound BPL Biotin Protein Ligase (BPL) This compound->BPL Inhibits BPL->ACC Biotinylates Biotin Biotin Biotin->BPL Activates

Caption: Signaling pathway of this compound inhibition of fatty acid biosynthesis.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a generalized procedure based on the EUCAST reference method for MIC determination of M. tuberculosis[3][4].

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: this compound and comparator drugs are serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth.

  • Incubation: The inoculated plates are incubated at 37°C for 7 to 21 days.

  • MIC Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Start Start Prepare Mtb\nInoculum Prepare Mtb Inoculum Start->Prepare Mtb\nInoculum Inoculate\nMicrotiter Plate Inoculate Microtiter Plate Prepare Mtb\nInoculum->Inoculate\nMicrotiter Plate Serial Dilution\nof Drugs Serial Dilution of Drugs Serial Dilution\nof Drugs->Inoculate\nMicrotiter Plate Incubate at 37°C Incubate at 37°C Inoculate\nMicrotiter Plate->Incubate at 37°C Read MIC Read MIC Incubate at 37°C->Read MIC End End Read MIC->End

Caption: Workflow for in vitro MIC determination.

In Vivo Efficacy Assessment in a Mouse Model of Tuberculosis

This protocol describes a general workflow for assessing the in vivo efficacy of anti-tubercular drugs in a mouse model[8][9][10].

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment: Treatment with the investigational drug (e.g., this compound) or a comparator drug is initiated at a specified time point post-infection and administered daily or according to the desired regimen.

  • Bacterial Load Determination: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed.

  • CFU Enumeration: The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the number of CFUs is counted to determine the bacterial load.

  • Data Analysis: The reduction in bacterial load (log10 CFU) in treated mice is compared to that in untreated control mice to determine the in vivo efficacy of the drug.

Start Start Aerosol Infection\nof Mice with Mtb Aerosol Infection of Mice with Mtb Start->Aerosol Infection\nof Mice with Mtb Drug Treatment Drug Treatment Aerosol Infection\nof Mice with Mtb->Drug Treatment Euthanize Mice\n& Harvest Organs Euthanize Mice & Harvest Organs Drug Treatment->Euthanize Mice\n& Harvest Organs Homogenize Organs\n& Plate Dilutions Homogenize Organs & Plate Dilutions Euthanize Mice\n& Harvest Organs->Homogenize Organs\n& Plate Dilutions Incubate Plates Incubate Plates Homogenize Organs\n& Plate Dilutions->Incubate Plates Enumerate CFU Enumerate CFU Incubate Plates->Enumerate CFU Analyze Data Analyze Data Enumerate CFU->Analyze Data End End Analyze Data->End

Caption: Workflow for in vivo efficacy assessment in a mouse model.

Conclusion

This compound is a promising anti-tubercular agent with potent in vitro activity against M. tuberculosis, including multi-drug resistant strains. Its novel mechanism of action, targeting biotin protein ligase, makes it an attractive candidate for further development. However, the lack of publicly available in vivo efficacy data for this compound is a significant gap. Future studies should focus on evaluating its efficacy in established animal models of tuberculosis to validate its potential as a new therapeutic for this devastating disease. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field to design and interpret future studies.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.